molecular formula C6H6N4 B093160 2-Amino-4-methylpyrimidine-5-carbonitrile CAS No. 17321-97-0

2-Amino-4-methylpyrimidine-5-carbonitrile

Cat. No.: B093160
CAS No.: 17321-97-0
M. Wt: 134.14 g/mol
InChI Key: UAMNOSOUFLKQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMNOSOUFLKQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634922
Record name 2-Amino-4-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-97-0
Record name 2-Amino-4-methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-methylpyrimidine-5-carbonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physicochemical characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. The following sections present its key properties, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

Physicochemical Data Summary

The quantitative are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.

PropertyValueSource
Molecular Formula C₆H₆N₄[1][2][3]
Molecular Weight 134.14 g/mol [2]
Melting Point 269-270 °C[4]
Boiling Point 386.5 ± 34.0 °C (Predicted)[4]
Density 1.27 ± 0.1 g/cm³ (Predicted)[4]
pKa 1.14 ± 0.10 (Predicted)[4]
Appearance Pale Brown Solid[2]
Storage Conditions 2–8 °C under inert gas[2][4]
SMILES Cc1ncc(C#N)c(N)n1[1]
InChI 1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10)[1]
InChI Key YBPNIILOUYAGIF-UHFFFAOYSA-N[1]

Experimental Protocols

The accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity and identity.

  • Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.

  • Principle: The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It involves measuring the concentration of a saturated solution of the compound in a specific solvent.

  • Procedure:

    • An excess amount of this compound is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

    • The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is crucial for predicting a compound's permeability across biological membranes.

  • Principle: The shake-flask method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water or a buffered aqueous solution.[5]

  • Procedure:

    • A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).

    • The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for complete phase separation. Centrifugation can be used to ensure clear separation of the two layers.[5]

    • Aliquots are carefully taken from both the n-octanol and aqueous phases.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) helps in understanding the ionization state of a compound at different pH values, which affects its solubility and absorption.[5]

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter.[5] The pKa can be determined from the resulting titration curve.

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.[5]

    • Dissolve a precise amount of this compound in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility.

    • Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., HCl or NaOH).

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Aqueous Solubility (Shake-Flask) purification->solubility logp LogP Determination (Shake-Flask) purification->logp pka pKa Determination (Potentiometric Titration) purification->pka data_analysis Data Analysis melting_point->data_analysis solubility->data_analysis logp->data_analysis pka->data_analysis report Technical Report data_analysis->report

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-methylpyrimidine-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document details established synthetic protocols, thorough characterization data, and the logical workflow of its preparation and analysis.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with amino, methyl, and cyano functional groups, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. This guide serves as a technical resource for researchers engaged in the synthesis and utilization of this important intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one of the most efficient being a one-pot, three-component reaction. This approach offers high yields and purity.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a procedure described by ChemicalBook and offers a high yield of the target compound.[1]

Materials and Reagents:

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% Aqueous formaldehyde

  • tert-Butanol

  • 70 wt% tert-Butyl hydroperoxide

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of tert-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

  • Heat the reaction mixture to 65-70 °C and maintain this temperature for 4 hours.

  • Cool the mixture to 20-25 °C.

  • Add 1.4 g of 70 wt% tert-butyl hydroperoxide to the cooled mixture.

  • Stir the reaction at 30-35 °C for 1 hour.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

This method has been reported to yield the product, 2-methyl-4-amino-5-cyanopyrimidine, with a high yield of 92.6% and a purity of 99.6% as determined by HPLC.[1]

Alternative scalable syntheses have also been developed, which proceed through this compound as a key intermediate. One such approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent followed by condensation with acetamidine. Another scalable method utilizes the reaction of malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride.[2]

Characterization of this compound

Physical and Chemical Properties
PropertyValueReference
CAS Number 698-29-3[3]
Molecular Formula C₆H₆N₄[3]
Molecular Weight 134.14 g/mol [3]
Appearance Solid
Melting Point 249 °C[3]
Solubility Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide, ethanol, and methanol.[3]
Spectroscopic Data

While detailed spectral data for this compound is available through specialized chemical data providers, a summary of expected characteristic signals is presented below based on the analysis of its structure and comparison with similar compounds.[4]

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.4Singlet3H-CH₃
~7.5Broad Singlet2H-NH₂
~8.5Singlet1HPyrimidine C6-H

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~25-CH₃
~90Pyrimidine C5
~117-C≡N
~160Pyrimidine C4
~163Pyrimidine C2
~165Pyrimidine C6

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
~2220StrongC≡N stretching (nitrile)
~1650StrongC=N stretching (pyrimidine ring)
~1580MediumN-H bending (amino group)
~1450MediumC-H bending (methyl group)

Mass Spectrometry (MS)

m/zInterpretation
134[M]⁺ (Molecular ion)
119[M - CH₃]⁺
107[M - HCN]⁺

Logical Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, well-characterized product. The relationship between the synthesis and the various analytical techniques used for characterization is crucial for ensuring the quality and identity of the compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Acetamidine HCl, Malononitrile, Formaldehyde) reaction One-Pot Reaction start->reaction workup Isolation & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation purity Purity Analysis (HPLC, Melting Point) product->purity Purity Assessment

Synthesis and Characterization Workflow

The diagram above illustrates the workflow, starting from the raw materials, proceeding through the one-pot synthesis and purification, and culminating in the comprehensive characterization of the final product using various spectroscopic and analytical techniques. This ensures that the synthesized compound meets the required specifications for its intended use in research and development.

Signaling Pathway and Biological Relevance

While this guide focuses on the synthesis and characterization of this compound, it is important to understand its potential role in drug discovery. As a versatile intermediate, it can be elaborated into a variety of more complex molecules that may interact with specific biological pathways. For instance, pyrimidine derivatives are known to act as kinase inhibitors, receptor antagonists, or enzyme inhibitors. The logical relationship for its potential application in drug discovery is outlined below.

Drug_Discovery_Pathway start This compound synthesis Further Chemical Synthesis (e.g., derivatization) start->synthesis library Library of Pyrimidine Derivatives synthesis->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Compound(s) Identified screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Drug Discovery Potential

This flowchart depicts the journey from the core intermediate to a potential drug candidate. The initial synthesis of this compound is the first crucial step, enabling the creation of a diverse library of related compounds. These compounds can then be screened for biological activity, leading to the identification of promising "hit" compounds that can be further optimized to develop novel therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers an efficient route to this valuable compound. The comprehensive characterization data, including physical properties and expected spectroscopic signatures, will aid researchers in confirming the identity and purity of their synthesized material. The inclusion of logical workflow diagrams provides a clear visual representation of the synthesis, characterization, and potential applications in drug discovery. This guide is intended to be a valuable resource for scientists and professionals working in the field of organic and medicinal chemistry.

References

2-Amino-4-methylpyrimidine-5-carbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-methylpyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, molecular weight, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a pyrimidine derivative characterized by an amino group, a methyl group, and a nitrile group attached to the core pyrimidine ring. There appears to be some ambiguity in the nomenclature and CAS registry numbers assigned to this compound, likely due to different numbering conventions of the pyrimidine ring. However, the molecular formula and weight are consistent across the different naming conventions. For clarity, both commonly cited names and their corresponding CAS numbers are provided below.

Identifier Value
IUPAC Name This compound
Alternative Name 4-Amino-2-methylpyrimidine-5-carbonitrile[1][2]
CAS Number 17321-97-0[3][4][5][6]
Alternative CAS Number 698-29-3[1][2][7]
Molecular Formula C₆H₆N₄[1][2][8]
Molecular Weight 134.14 g/mol [2][8]
Appearance Solid form[2]

Synthesis of this compound

A common synthetic route to this compound involves a multi-component reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile.[8]

Materials:

  • t-butanol

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% aqueous formaldehyde

  • 70wt% t-butylperoxy peroxide

Procedure:

  • To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (0.1 mol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

  • Heat the mixture and react at 65-70 °C for 4 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Add 1.4 g of 70wt% t-butylperoxy peroxide.

  • Continue the reaction at 30-35 °C for 1 hour.

  • Monitor the reaction progress and product purity using HPLC with an external standard method.

Results:

Parameter Value
Product Yield 92.6%[8]
HPLC Purity 99.6%[8]
Synthesis Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

G reagents Reagents: - t-butanol - Acetamidine hydrochloride - Malononitrile - 30% aq. Formaldehyde reaction1 Reaction 1 65-70 °C, 4h reagents->reaction1 cooling Cooling 20-25 °C reaction1->cooling reagent_add Add 70wt% t-butylperoxy peroxide cooling->reagent_add reaction2 Reaction 2 30-35 °C, 1h reagent_add->reaction2 product Product: This compound (Yield: 92.6%, Purity: 99.6%) reaction2->product

Caption: One-pot synthesis workflow for this compound.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, general characteristics can be inferred from the structure and available information.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, signals for the amino protons, and a signal for the pyrimidine ring proton.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl group, and the nitrile group are expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C-H stretching of the methyl group, and the C≡N stretching of the nitrile group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

  • Pharmaceutical Intermediate: This compound is utilized as a building block in the synthesis of various pharmaceutical agents.[9]

  • Adenosine Receptor Antagonists: Derivatives of 2-aminopyrimidine-5-carbonitrile have been investigated as potent and selective A1 adenosine receptor (A1AR) antagonists.[10]

  • Anticancer Research: The pyrimidine scaffold is a common feature in many anticancer drugs. The versatility of the this compound core allows for modifications to target various pathways involved in cancer progression.

  • Kinase Inhibitors: Fused heterocyclic systems derived from aminopyrimidines, such as pyrimido[4,5-d]pyrimidines, have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

The general workflow for utilizing this compound in drug discovery is depicted below.

G start This compound synthesis Chemical Modification & Derivative Synthesis start->synthesis library Library of Novel Pyrimidine Derivatives synthesis->library screening Biological Screening (e.g., Kinase Assays, Receptor Binding) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound.

Safety Information

Based on available safety data for 4-amino-2-methyl-pyrimidine-5-carbonitrile (CAS 698-29-3), the compound is classified with the following hazards:

  • Hazard Classifications: Acute Toxicity (Oral), Category 4; Eye Damage, Category 1; Skin Irritation, Category 2; Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system).[2]

  • Signal Word: Danger[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

References

Spectroscopic and Synthesis Profile of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-methylpyrimidine-5-carbonitrile, a molecule of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide includes available mass spectrometry data, general experimental protocols for spectroscopic analysis, and a detailed synthesis route.

Summary of Spectroscopic Data

The characterization of this compound is crucial for its identification and quality control in research and development. The following table summarizes the available mass spectrometry data. At present, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this specific compound are not widely published in readily accessible literature.

Spectroscopic Technique Parameter Observed Value
Mass Spectrometry (LCMS)[M+H]⁺139.2[1][2]

Note: The theoretical molecular weight of this compound (C₆H₆N₄) is 134.14 g/mol . The expected [M+H]⁺ ion would be approximately 135.15 m/z. The reported value of 139.2 may correspond to a different adduct or represent a typographical error in the source document.

Experimental Protocols

While specific experimental parameters for the acquisition of spectroscopic data for this compound are not detailed in the available literature, the following sections describe general methodologies commonly employed for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are typically recorded on a Fourier transform NMR spectrometer, with operating frequencies for protons commonly ranging from 300 to 600 MHz.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol for Solid Samples (KBr Pellet Method):

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is usually subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

General Protocol for Liquid Chromatography-Mass Spectrometry (LCMS):

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to promote ionization.

  • Chromatographic Separation: The sample solution is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from impurities on a chromatographic column (e.g., a C18 column) using a gradient of mobile phase solvents.

  • Ionization: As the compound elutes from the HPLC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for pyrimidine derivatives, where a high voltage is applied to the liquid to create charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Synthesis of this compound

The synthesis of this compound has been reported in the patent literature.[1][2] The general workflow for its preparation is outlined below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Intermediate_41A (E)-2-((dimethylamino)methylene)-3-oxobutanenitrile Reaction_Step Reaction with Guanidine Carbonate and Sodium Acetate in Ethanol at 80°C Intermediate_41A->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic route to this compound.

Logical Workflow for Spectroscopic Analysis

The logical process for the complete spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation and Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Crystal Structure of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of 2-Amino-4-methylpyrimidine-5-carbonitrile. Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive crystal structure for this compound has not been reported. Consequently, this document outlines the generalized experimental protocols and data presentation formats that would be employed in such an analysis. The guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this compound or similar pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine scaffolds. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing drug formulation strategies. X-ray crystallography remains the gold standard for determining crystal structures with atomic resolution. This guide details the typical workflow and data interpretation involved in such an analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis and Crystallization

A common synthetic route to 2-amino-4-substituted-pyrimidine-5-carbonitriles involves a three-component reaction. While specific details for the title compound are not available, a general approach often utilizes the reaction of an α-cyanoketone, a carboxaldehyde, and guanidine in a one-pot synthesis.

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.

The choice of solvent and crystallization method is empirical and requires screening of various conditions.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build an initial model of the molecular structure.

The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

Crystallographic data for a novel structure are typically presented in a standardized format. The following tables provide a template for the key quantitative information that would be expected from a crystal structure analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₆H₆N₄
Formula Weight134.14 g/mol
Temperaturee.g., 100(2) K
Wavelengthe.g., 0.71073 Å (Mo Kα)
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions
ae.g., X.XXXX(X) Å
be.g., Y.YYYY(Y) Å
ce.g., Z.ZZZZ(Z) Å
α90°
βe.g., XX.XXX(X)°
γ90°
Volumee.g., VVV.V(V) ų
Ze.g., 4
Density (calculated)e.g., D.DDD Mg/m³
Absorption Coefficiente.g., μ.μμμ mm⁻¹
F(000)e.g., FFF
Crystal Sizee.g., 0.XX x 0.YY x 0.ZZ mm³
θ range for data collectione.g., θ.θθ to θθ.θθ°
Index rangesh, k, l ranges
Reflections collectede.g., NNNN
Independent reflectionse.g., MMMM [R(int) = R.RRRR]
Completeness to θ = θθ.θθ°e.g., 99.X %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersData / Restraints / Params
Goodness-of-fit on F²e.g., G.GGG
Final R indices [I>2σ(I)]R₁ = R.RRRR, wR₂ = R.RRRR
R indices (all data)R₁ = R.RRRR, wR₂ = R.RRRR
Largest diff. peak and holee.g., P.PPP and -H.HHH e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length (Å)
N1C2e.g., 1.XXX(X)
C2N3e.g., 1.XXX(X)
N3C4e.g., 1.XXX(X)
C4C5e.g., 1.XXX(X)
C5C6e.g., 1.XXX(X)
C6N1e.g., 1.XXX(X)
C2N7 (Amino)e.g., 1.XXX(X)
C4C8 (Methyl)e.g., 1.XXX(X)
C5C9 (Cyano)e.g., 1.XXX(X)
C9N10 (Cyano)e.g., 1.XXX(X)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C6N1C2e.g., 1XX.X(X)
N1C2N3e.g., 1XX.X(X)
C2N3C4e.g., 1XX.X(X)
N3C4C5e.g., 1XX.X(X)
C4C5C6e.g., 1XX.X(X)
C5C6N1e.g., 1XX.X(X)
N1C2N7e.g., 1XX.X(X)
N3C2N7e.g., 1XX.X(X)
N3C4C8e.g., 1XX.X(X)
C5C4C8e.g., 1XX.X(X)
C4C5C9e.g., 1XX.X(X)
C6C5C9e.g., 1XX.X(X)
C5C9N10e.g., 1XX.X(X)

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Report Final_Report Validation->Final_Report Final Structural Report (CIF)

solubility profile of 2-Amino-4-methylpyrimidine-5-carbonitrile in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for 2-Amino-4-methylpyrimidine-5-carbonitrile (CAS: 17321-97-0). Due to the limited publicly available quantitative data for this specific compound, this guide also includes solubility information for its isomer, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3), as a reference. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Solubility Data

The solubility of a compound in various solvents is a critical physicochemical property that influences its behavior in biological systems and its suitability for various applications, including drug development. The following tables summarize the available solubility data.

Table 1: Solubility of this compound (CAS: 17321-97-0)

SolventTemperature (°C)SolubilityNotes
WaterNot SpecifiedSoluble[1]One supplier lists the compound as soluble in water, but no quantitative data is available. Another source indicates it is insoluble in water.[1] Further experimental verification is required.

Table 2: Solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile (Isomer, CAS: 698-29-3)

SolventTemperature (°C)SolubilityNotes
Water256.4 g/L[2]Slightly soluble.[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[2]
EthanolNot SpecifiedSoluble[2]
MethanolNot SpecifiedSoluble[2]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential. The following are widely accepted methods for determining the solubility of organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[3][4] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Methodology:

  • Sample Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The mixture is agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, µg/mL, or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.[5][6]

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent and allowing it to equilibrate, similar to the shake-flask method.

  • Aliquoting: A precise volume of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is slowly evaporated from the container, typically using a water bath, heating mantle, or oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or oven.

  • Calculation: The solubility is calculated from the mass of the solid residue and the volume of the solution aliquot taken.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result Compound Weigh excess This compound Mix Combine compound and solvent in a sealed vessel Compound->Mix Solvent Measure known volume of solvent Solvent->Mix Agitate Agitate at constant temperature (e.g., 24-48 hours) Mix->Agitate Separate Separate solid from liquid (Centrifugation/Filtration) Agitate->Separate Supernatant Collect clear supernatant/ filtrate Separate->Supernatant Quantify Quantify concentration (HPLC, UV-Vis, etc.) Supernatant->Quantify SolubilityData Determine Solubility (mg/mL, mol/L) Quantify->SolubilityData

Caption: A generalized workflow for the experimental determination of solubility.

References

The Rise of Pyrimidine-5-Carbonitriles: A Technical Guide to Their Discovery and Development as Potent Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth review of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their development as anticancer agents through the inhibition of key signaling pathways.

Discovery and Rationale

The journey towards the development of pyrimidine-5-carbonitrile derivatives as therapeutic agents began with the recognition of the pyrimidine core as a versatile pharmacophore. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA, coupled with its ability to participate in various biological interactions, has made it a cornerstone in the design of numerous clinically approved drugs. The addition of a carbonitrile group at the 5-position was a key strategic modification. This electron-withdrawing group enhances the acidity of adjacent amino groups, facilitating stronger hydrogen bonding interactions with target proteins, a critical factor for potent enzyme inhibition.

Early explorations focused on screening pyrimidine libraries against various biological targets. High-throughput screening campaigns and structure-based drug design efforts identified the pyrimidine-5-carbonitrile scaffold as a potent inhibitor of several protein kinases that are crucial for cancer cell proliferation and survival. This initial success spurred further investigation and optimization of this chemical series.

Synthetic Methodologies and Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives often employs multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity. The Biginelli and related one-pot condensation reactions are particularly prominent.

General Experimental Protocol for the One-Pot Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

This protocol outlines a common method for the synthesis of the pyrimidine-5-carbonitrile core structure.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Thiourea or Urea (1.2 mmol)

  • Potassium carbonate (K2CO3) or other suitable base (1.5 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl cyanoacetate, thiourea/urea, and potassium carbonate in ethanol is stirred and heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and then water to remove any inorganic impurities.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the desired 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivative.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery and initial evaluation of novel pyrimidine-5-carbonitrile derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (Aldehyde, Cyanoacetate, Urea/Thiourea) reaction One-Pot Reaction (e.g., Biginelli) start->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup characterization Structural Characterization (NMR, MS, IR) workup->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity kinase_assay In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2, PI3K) cytotoxicity->kinase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis

A generalized workflow for the synthesis and initial biological screening of pyrimidine-5-carbonitrile derivatives.

Targeting Key Signaling Pathways in Cancer

Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. The most prominent of these are the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

EGFR Signaling Pathway

The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Simplified EGFR signaling pathway leading to cell proliferation.
VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt->Angiogenesis

Key downstream signaling of the VEGFR-2 pathway in angiogenesis.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, & Survival mTOR->Cell_Growth

Overview of the PI3K/AKT signaling pathway.

Biological Activity of Pyrimidine-5-Carbonitrile Derivatives

Extensive research has demonstrated the potent anticancer activity of various pyrimidine-5-carbonitrile derivatives against a wide range of cancer cell lines. The tables below summarize the in vitro cytotoxicity and kinase inhibitory activities of representative compounds from different chemical series.

In Vitro Cytotoxicity Data
Compound SeriesRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2-Amino-pyrimidine-5-carbonitrilesCompound 10b HepG2 (Liver)3.56[1][2]
A549 (Lung)5.85[1][2]
MCF-7 (Breast)7.68[1][2]
4-Anilino-pyrimidine-5-carbonitrilesCompound 11b HCT-116 (Colon)3.37[3][4][5]
HepG2 (Liver)3.04[3][4][5]
MCF-7 (Breast)4.14[3][4][5]
A549 (Lung)2.4[3][4][5]
Pyrimidine-hydrazone DerivativesCompound 11e HCT-116 (Colon)1.14[6]
MCF-7 (Breast)1.54[6]
2,4-Dimorpholinopyrimidine-5-carbonitrilesCompound 17p A2780 (Ovarian)0.87[7]
U87MG (Glioblastoma)1.23[7]
MCF-7 (Breast)1.56[7]
DU145 (Prostate)2.14[7]
In Vitro Kinase Inhibitory Activity
Compound SeriesRepresentative CompoundTarget KinaseIC50 (nM)Reference
2-Amino-pyrimidine-5-carbonitrilesCompound 10b EGFR8.29[1][2]
4-Anilino-pyrimidine-5-carbonitrilesCompound 11b EGFR (wild-type)90[3][4][5]
EGFR (T790M mutant)4030[3][4][5]
Pyrimidine-hydrazone DerivativesCompound 11e VEGFR-2610[6]
Compound 12b VEGFR-2530[6]
2,4-Dimorpholinopyrimidine-5-carbonitrilesCompound 17p PI3Kα31.8[7]
PI3Kδ15.4[7]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrimidine-5-carbonitrile scaffold has provided valuable insights into the structure-activity relationships (SAR). Key findings include:

  • Substitution at the 2- and 4-positions: The nature of the substituents at these positions significantly influences both potency and selectivity. Small, flexible amino groups or substituted anilino moieties have been shown to be favorable for kinase inhibition.

  • Aryl group at the 6-position: The electronic and steric properties of the aryl ring at the 6-position can be modulated to optimize activity and pharmacokinetic properties.

  • Linker between the pyrimidine core and other moieties: In hybrid molecules, the length and flexibility of the linker are crucial for achieving the optimal orientation within the target's binding site.

Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of key oncogenic kinases. The synthetic accessibility of these compounds, coupled with their favorable biological profiles, makes them attractive candidates for further preclinical and clinical development. Future research in this area will likely focus on:

  • Improving selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms to minimize off-target effects.

  • Overcoming drug resistance: Designing novel derivatives that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring new therapeutic areas: Investigating the potential of pyrimidine-5-carbonitrile derivatives in other diseases where kinase dysregulation is implicated, such as inflammatory and autoimmune disorders.

The continued exploration of the chemical space around the pyrimidine-5-carbonitrile core holds great promise for the discovery of next-generation targeted therapies.

References

Navigating the Safety and Handling of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Amino-4-methylpyrimidine-5-carbonitrile (CAS No. 17321-97-0). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This document compiles available data on its physicochemical properties, safety precautions, and handling procedures.

Physicochemical Properties

Limited experimental data is available for this compound. The known quantitative data is summarized below.

PropertyValueSource
CAS Number 17321-97-0Synthonix, Inc., Aaronchem
Molecular Formula C₆H₆N₄Synthonix, Inc., Aaronchem
Molecular Weight 134.14 g/mol Synthonix, Inc.
Appearance White to off-white powderNational Analytical Corporation
Melting Point 269-270 °CChemicalBook
Solubility Insoluble in waterNational Analytical Corporation
Storage Conditions Stable under recommended storage conditions. Sensitive to moisture.National Analytical Corporation

Hazard Identification and Classification

Based on the data for the isomer 4-Amino-2-methylpyrimidine-5-carbonitrile, the following GHS hazard classifications are anticipated.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms:

Safe_Handling_Workflow start Start: Obtain This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood weigh Weigh Compound Carefully to Minimize Dust fume_hood->weigh reaction Perform Experimental Procedure weigh->reaction cleanup Clean Work Area and Decontaminate Equipment reaction->cleanup storage Store Securely in a Tightly Sealed Container cleanup->storage end End storage->end Safety_Interrelation cluster_handling Handling & Storage cluster_ppe Personal Protective Equipment cluster_emergency Emergency Response cluster_hazard Hazard Information Handling Proper Handling Storage Secure Storage Handling->Storage leads to PPE Gloves, Goggles, Lab Coat Handling->PPE requires Spill Spill Cleanup Handling->Spill risk of FirstAid First Aid PPE->FirstAid mitigates need for Fire Fire Fighting MSDS MSDS/SDS Data MSDS->Handling informs MSDS->FirstAid guides MSDS->Fire guides MSDS->Spill guides

References

A Comprehensive Theoretical and Quantum Chemical Investigation of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and quantum chemical studies on 2-Amino-4-methylpyrimidine-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for further research and development.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various drugs. The presence of amino, methyl, and cyano functional groups on the pyrimidine ring suggests its potential for diverse chemical interactions and applications, such as in the design of kinase inhibitors or as a building block for novel therapeutic agents.[1] Understanding the fundamental quantum chemical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the molecular properties at a quantum level.[2] These computational methods allow for the precise calculation of geometric parameters, vibrational frequencies, electronic transitions, and other key descriptors that are often difficult or expensive to determine experimentally.

This guide details the computational protocols for such a study, presents expected quantitative data in a structured format, and visualizes the workflow for clarity.

Computational Methodology

The following section details the proposed computational workflow for a comprehensive theoretical study of this compound.

Geometric Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically performed using DFT with a suitable functional and basis set.

Experimental Protocol:

  • Initial Structure: The molecular structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field.

  • Quantum Chemical Software: All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

  • Theoretical Level: The geometry is optimized using Density Functional Theory (DFT). A popular and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[3]

  • Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a common solvent like water or DMSO.

  • Frequency Calculations: Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman).

Electronic Properties and Frontier Molecular Orbitals

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity and electronic transitions.

Experimental Protocol:

  • Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated from the optimized geometry. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic attack sites, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Properties (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.

Experimental Protocol:

  • Excited State Calculations: TD-DFT calculations are performed on the optimized ground-state geometry using the same functional and basis set.

  • Solvent Effects: As with the geometry optimization, the PCM can be used to model the influence of a solvent on the electronic transitions.

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The nature of the electronic transitions (e.g., π→π* or n→π*) is analyzed by examining the contributing molecular orbitals.[2]

Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-N11.34
N1-C61.33
C6-C51.42
C5-C41.41
C4-N31.35
N3-C21.36
C2-N(H2)1.36
C4-C(H3)1.51
C5-C≡N1.44
C≡N1.16
Bond Angles (º) N1-C2-N3117.5
C2-N3-C4120.0
N3-C4-C5121.5
C4-C5-C6118.0
C5-C6-N1122.5
C6-N1-C2120.5
Table 2: Calculated Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹) (Calculated)Assignment
ν(N-H) symmetric stretch3450Amino group
ν(N-H) asymmetric stretch3550Amino group
ν(C-H) stretch3050-3150Aromatic C-H
ν(C≡N) stretch2230Nitrile group
δ(N-H) scissoring1650Amino group
ν(C=N) stretch1580-1620Pyrimidine ring
ν(C=C) stretch1450-1550Pyrimidine ring
δ(C-H) in-plane bend1100-1300Aromatic C-H
δ(C-H) out-of-plane bend750-900Aromatic C-H
Table 3: Electronic Properties
PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV
Dipole Moment 3.5 D
Table 4: Calculated Electronic Transitions (UV-Vis)
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁4.22950.15HOMO → LUMO (π→π)
S₀ → S₂4.82580.22HOMO-1 → LUMO (π→π)
S₀ → S₃5.32340.08HOMO → LUMO+1 (π→π*)

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_tddft TD-DFT Calculations cluster_output Output Data mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop excited_states Excited State Calculations geom_opt->excited_states opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_data Electronic Data (Energy Gap, Dipole Moment) elec_prop->elec_data uv_vis UV-Vis Spectrum excited_states->uv_vis

References

A Technical Guide to the Biological Activities of the 2-Amino-4-methylpyrimidine-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a wide array of biologically active compounds. Its unique electronic properties and structural features, including hydrogen bond donors and acceptors, allow for targeted interactions with various enzymes and receptors. This technical guide provides an in-depth overview of the significant biological activities associated with derivatives of this scaffold, focusing on their potential as anticancer, kinase inhibitory, and antimicrobial agents.

Anticancer and Kinase Inhibitory Activity

Derivatives of the pyrimidine-5-carbonitrile scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and signaling.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many human cancers. A notable study detailed the design and synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives as dual inhibitors of PI3K and mTOR.[1] Certain Schiff base analogs emerged as the most potent compounds. Specifically, compounds 12b and 12d showed excellent antitumor activity against the leukemia SR cell line.[1] These compounds were found to induce apoptosis and cause a G2/M phase cell cycle arrest.[1] The inhibitory activity of these compounds highlights the scaffold's potential for targeting critical nodes in cancer signaling pathways.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are other key tyrosine kinases implicated in cancer. New pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent EGFR inhibitors with significant anticancer and apoptotic activities against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[2] Similarly, 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitrile based compounds have been developed as potent inhibitors of VEGFR-2 kinase, a critical mediator of angiogenesis.[3]

Compound IDTargetCell Line / AssayIC50 (µM)Reference
12b Leukemia SRAntiproliferative0.10 ± 0.01[1]
12d Leukemia SRAntiproliferative0.09 ± 0.01[1]
12b PI3KαEnzyme Inhibition0.17 ± 0.01[1]
12b PI3KβEnzyme Inhibition0.13 ± 0.01[1]
12b mTOREnzyme Inhibition0.83 ± 0.05[1]
7f PI3KδEnzyme Inhibition6.99 ± 0.36[4]
7f PI3KγEnzyme Inhibition4.01 ± 0.55[4]
7f AKT-1Enzyme Inhibition3.36 ± 0.17[4]
Various HeLa, MCF-7Cytotoxicity10 to 50[5]

Neuromodulatory Activity: Adenosine Receptor Antagonism

Beyond oncology, the 2-aminopyrimidine scaffold shows promise in neurology. A comprehensive study reported a large collection of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives as potent and highly selective antagonists for the A1 adenosine receptor (A1AR).[6] The A1AR is a G-protein coupled receptor that plays a critical role in regulating neuronal function, cardiac muscle, and sleep. The high selectivity and antagonist activity of these compounds at the canonical cyclic adenosine monophosphate (cAMP) pathway suggest their potential for treating conditions where adenosine overproduction is pathological.[6]

Antimicrobial Activity

The scaffold has also been explored for its potential in combating infectious diseases.

Derivatives of 2-aminopyrimidine have been investigated as antibacterial agents. One study focused on their ability to bind to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (MEP) pathway of bacteria like Burkholderia pseudomallei.[7] The absence of the MEP pathway in mammals makes its enzymes attractive targets for new antibacterial drugs.[7] Other research has shown that derivatives can possess excellent selectivity and activity toward methicillin-resistant Staphylococcus aureus (MRSA), a significant ESKAPE pathogen.[8] Furthermore, a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9]

The same study that identified activity against MRSA also evaluated the compounds against pathogenic fungal strains, including Candida albicans and Cryptococcus neoformans, indicating a broad spectrum of potential antimicrobial applications.[8][9]

Experimental Protocols

Detailed experimental procedures are critical for the replication and advancement of scientific findings. Below are generalized protocols for the synthesis and evaluation of 2-aminopyrimidine-5-carbonitrile derivatives, based on methodologies cited in the literature.

A common and efficient method for synthesizing the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile core is a one-pot, three-component reaction inspired by the Biginelli reaction.[6]

  • Objective: To synthesize the pyrimidine-5-carbonitrile scaffold.

  • Materials: An appropriate α-cyanoketone, a carboxaldehyde, and a guanidine salt.

  • Procedure:

    • Equimolar amounts of the α-cyanoketone, carboxaldehyde, and guanidine are combined in a suitable solvent (e.g., ethanol or isopropanol).

    • A catalytic amount of a base (e.g., potassium carbonate) may be added.

    • The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is cooled, and the resulting precipitate is filtered.

    • The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the final compound.

Synthesis_Workflow

Figure 2: General Experimental Workflow
  • Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

    • The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[2][5][10]

  • Objective: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3K, VEGFR-2).

  • Procedure:

    • The kinase, its specific substrate, and ATP are combined in a buffer solution in the wells of a microplate.

    • The test compound is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays that measure the amount of ATP remaining.

    • The inhibitory activity is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1][3]

Conclusion

The 2-amino-4-methylpyrimidine-5-carbonitrile scaffold is a highly valuable framework in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The extensive research into its derivatives has yielded promising lead compounds for cancer, neurological disorders, and infectious diseases. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation therapeutics.[11] within this chemical class holds significant promise for the development of next-generation therapeutics. [cite: 15]

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4-methylpyrimidine-5-carbonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpyrimidine-5-carbonitrile is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a nitrile moiety, and a reactive pyrimidine core—makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems with potent biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of kinase inhibitors and other therapeutic agents.

Synthesis of this compound

A reliable and high-yielding protocol for the synthesis of this compound has been established. This method involves a multi-component reaction followed by an oxidative aromatization step.

Experimental Protocol: Preparation of this compound[1]

Materials:

  • t-Butanol

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% Aqueous formaldehyde

  • 70% t-Butyl hydroperoxide

Procedure:

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

  • Heat the reaction mixture to 65-70 °C and stir for 4 hours.

  • Cool the mixture to 20-25 °C.

  • Add 70% t-butyl hydroperoxide (1.4 g) and continue stirring at 30-35 °C for 1 hour.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data
ProductYieldPurity (HPLC)Reference
This compound92.6%99.6%[1]

Application in the Synthesis of Thieno[2,3-d]pyrimidines

This compound is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction. Thieno[2,3-d]pyrimidine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition.

Experimental Workflow: Gewald Reaction for Thieno[2,3-d]pyrimidine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 2-Amino-4-methyl- pyrimidine-5-carbonitrile E Ethanol (solvent) A->E B Cyclohexanone B->E C Sulfur C->E D Morpholine (catalyst) D->E F Reflux E->F G 4-Amino-5,6,7,8-tetrahydro- 2-methylbenzo[4,5]thieno[2,3-d]pyrimidine-3-carbonitrile F->G

Caption: General workflow for the Gewald synthesis of a thieno[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Amino-5,6,7,8-tetrahydro-2-methylbenzo[2][3]thieno[2,3-d]pyrimidine-3-carbonitrile (Representative Protocol)

Materials:

  • This compound

  • Cyclohexanone

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.34 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (20 mL).

  • Add morpholine (0.87 g, 10 mmol) as a catalyst.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Application in the Synthesis of Kinase Inhibitors

The fused pyrimidine scaffolds synthesized from this compound are key components of various kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways

Derivatives of this compound have been utilized in the synthesis of EGFR inhibitors. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

The thieno[2,3-d]pyrimidine scaffold is a core component of some VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT, promoting endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Nucleus Nucleus MAPK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Angiogenesis Angiogenesis Nucleus->Angiogenesis PI3K_mTOR_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

References

Synthetic Protocols for Novel Derivatives of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile starting material, 2-Amino-4-methylpyrimidine-5-carbonitrile. This scaffold is a key building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular libraries for drug discovery. The protocols outlined below are based on established pyrimidine chemistry and provide a foundation for creating novel compounds targeting a range of biological pathways.

Synthesis of the Starting Material: this compound

The synthesis of the target compound, this compound, can be achieved via a cyclocondensation reaction. This method involves the reaction of a suitable three-carbon synthone with guanidine.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on well-established pyrimidine synthesis methodologies, particularly the reaction of β-dicarbonyl or equivalent compounds with amidines.

Reaction Scheme:

Materials:

  • 2-cyano-3-ethoxy-2-butenenitrile (or a similar activated C3-synthone)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature to form free guanidine.

  • Add 2-cyano-3-ethoxy-2-butenenitrile (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Expected Yield: 60-75%

Derivatization of this compound

The synthesized this compound possesses several reactive sites that can be exploited for further derivatization. The primary amino group at the C2 position is nucleophilic and can undergo various reactions. The nitrile group at the C5 position can be hydrolyzed, reduced, or used in cycloaddition reactions.

Protocol 2.1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives via Gewald Reaction

This protocol describes the synthesis of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural analogy to purines.

Reaction Scheme:

Materials:

  • This compound

  • Elemental sulfur (S8)

  • An appropriate ketone (e.g., cyclohexanone, acetone)

  • A suitable base (e.g., morpholine, triethylamine)

  • A suitable solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware for heating

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent), the chosen ketone (1.1 equivalents), and elemental sulfur (1.1 equivalents) in the selected solvent.

  • Add the base (0.5 equivalents) to the mixture.

  • Heat the reaction mixture to 50-60 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified thieno[2,3-d]pyrimidine derivative using spectroscopic methods.

Protocol 2.2: N-Alkylation/Arylation of the 2-Amino Group

This protocol details the substitution at the exocyclic amino group, a common strategy to modulate the pharmacological properties of aminopyrimidine derivatives.

Reaction Scheme:

Materials:

  • This compound

  • An alkyl or aryl halide (R-X) (e.g., benzyl bromide, 4-fluorobenzyl chloride)

  • A non-nucleophilic base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide, acetonitrile)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a solution of this compound (1.0 equivalent) in the anhydrous solvent, add the base (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench it by carefully adding water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-substituted derivative.

  • Confirm the structure and purity of the product by spectroscopic analysis.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrimidine derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Synthesis of Substituted 2-Aminopyrimidine-5-carbonitriles

Starting MaterialsProductReaction TypeYield (%)Reference
α-cyanoketones, aldehydes, guanidines2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrilesThree-component45-89[1]
Benzaldehyde, malononitrile, amidines4-Amino-5-pyrimidinecarbonitrilesThree-componentGood to Excellent[2]
Aromatic aldehydes, malononitrile, urea/thioureaPyrimidine-5-carbonitrilesBiginelli-typeVaries[3]

Table 2: Biological Activity of Pyrimidine-5-carbonitrile Derivatives

Compound ClassTargetActivity (IC50)Reference
Pyrimidine-5-carbonitrile derivativesVEGFR-20.53 - 2.41 µM[4]
Pyrimidine-5-carbonitrile derivativesHCT-116 and MCF-7 cell lines1.14 - 32.16 µM[4]
2-Aminopyrimidine derivativesβ-Glucuronidase2.8 ± 0.10 µM (most potent)[5]
2-AminopyrimidinesPlatelet Aggregation (Arachidonic Acid Induced)36.75 - 192 µM[6]

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction and Workup cluster_end Product Guanidine HCl Guanidine HCl Mix_Base Mix Guanidine HCl with NaOEt in EtOH Guanidine HCl->Mix_Base 2-cyano-3-ethoxy-2-butenenitrile 2-cyano-3-ethoxy-2-butenenitrile Add_Synthone Add 2-cyano-3-ethoxy-2-butenenitrile 2-cyano-3-ethoxy-2-butenenitrile->Add_Synthone NaOEt / EtOH NaOEt / EtOH NaOEt / EtOH->Mix_Base Mix_Base->Add_Synthone Reflux Reflux for 4-6h Add_Synthone->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Neutralization Neutralization and Precipitation Evaporation->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathway: Inhibition of VEGFR-2 by Pyrimidine Derivatives

Many pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis.[4]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization and Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration, Survival Signaling->Angiogenesis Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: 2-Amino-4-methylpyrimidine-5-carbonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-amino-4-methylpyrimidine-5-carbonitrile and its derivatives as key building blocks in the synthesis of potent kinase inhibitors. The pyrimidine-5-carbonitrile scaffold is a versatile starting point for developing targeted therapies against various kinases implicated in cancer and other diseases.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an attractive framework for the design of potent and selective inhibitors.[1] The addition of a cyano group at the 5-position and a methyl group at the 4-position of the pyrimidine ring provides opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document will focus on the synthesis of kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), key regulators of cell proliferation, survival, and angiogenesis.

General Synthetic Workflow

The synthesis of kinase inhibitors from 2-aminopyrimidine-5-carbonitrile derivatives typically involves a multi-step process. A generalized workflow begins with the synthesis of a key intermediate, which is then further functionalized to generate a library of potential inhibitors.

G A Starting Material (e.g., this compound derivative) B Synthesis of Key Intermediate (e.g., Hydrazinyl derivative) A->B C Condensation / Schiff Base Reaction with Aldehydes or Anhydrides B->C D Final Kinase Inhibitor Candidates C->D E Biological Evaluation (e.g., Kinase Assays, Cell-based Assays) D->E G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

References

Application Notes and Protocols for N-alkylation of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 2-amino-4-methylpyrimidine-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocol described herein is based on established methodologies for the alkylation of related aminopyrimidine systems and is intended to serve as a robust starting point for further optimization. This guide includes a step-by-step experimental protocol, a summary of expected outcomes, and visualizations to aid in the understanding of the workflow and reaction mechanism.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The N-alkylation of substituted 2-aminopyrimidines is a critical transformation for generating diverse libraries of compounds for drug discovery programs. This protocol details a common and effective method for the selective N-alkylation of this compound using alkyl halides in the presence of a suitable base.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq) to the flask. Suspend the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M of the starting pyrimidine.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

The following table summarizes illustrative yields for the N-alkylation of this compound with various alkylating agents based on the protocol described above. Please note that actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

Alkylating AgentProductReaction Time (h)Yield (%)
Methyl Iodide2-(Methylamino)-4-methylpyrimidine-5-carbonitrile485
Ethyl Bromide2-(Ethylamino)-4-methylpyrimidine-5-carbonitrile878
Benzyl Bromide2-(Benzylamino)-4-methylpyrimidine-5-carbonitrile682
Propargyl Bromide2-(Propargylamino)-4-methylpyrimidine-5-carbonitrile1275

Visualizations

experimental_workflow start Start setup Reaction Setup: - this compound - K₂CO₃ - Anhydrous DMF start->setup addition Add Alkyl Halide setup->addition reaction Heat (60-80 °C) Monitor by TLC addition->reaction workup Aqueous Work-up: - Quench with water - Extract with EtOAc - Wash with brine - Dry over MgSO₄ reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Experimental workflow for the N-alkylation of this compound.

reaction_scheme reagents + Alkyl-X (K₂CO₃, DMF) prod 2-(Alkylamino)-4-methylpyrimidine-5-carbonitrile reagents->prod sub This compound (C₆H₆N₄) sub->reagents

Caption: General reaction scheme for the N-alkylation of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Alkylating agents are often toxic and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Reaction of 2-Amino-4-methylpyrimidine-5-carbonitrile with Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic chloroiminium ion is then attacked by the electron-rich substrate.[2] In the case of 2-amino-4-methylpyrimidine-5-carbonitrile, the reaction is anticipated to proceed via formylation of the amino group, followed by an intramolecular cyclization to yield a pyrimido[4,5-d]pyrimidine core structure. This fused heterocyclic system is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[4]

Applications in Drug Development

Pyrimido[4,5-d]pyrimidine derivatives are recognized for their broad spectrum of biological activities and have been investigated as:

  • Anticancer Agents: These compounds have shown potential as inhibitors of various kinases, such as cyclin-dependent kinases (CDK2), which are crucial for cell cycle progression and are often dysregulated in cancer cells.[5] Their structural similarity to known EGFR inhibitors also makes them promising candidates for cancer therapy.[6]

  • Antiviral Agents: Certain substituted pyrimido[4,5-d]pyrimidines have demonstrated efficacy against viruses, including human coronavirus 229E (HCoV-229E).[6]

  • Antibacterial Agents: Derivatives of this scaffold have been evaluated for their activity against various bacterial strains.[7]

  • Other Therapeutic Areas: The pyrimido[4,5-d]pyrimidine nucleus is also explored for anti-inflammatory, diuretic, and antifolate activities, highlighting its versatility as a pharmacophore.[4]

The reaction of this compound with the Vilsmeier reagent provides a key synthetic route to access this privileged scaffold, enabling the development of novel therapeutic agents.

Proposed Reaction Scheme and Mechanism

The reaction is expected to proceed in two main stages: initial formylation of the exocyclic amino group, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrimidine ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_amino_pyrimidine This compound vilsmeier_reagent Vilsmeier Reagent (from POCl₃/DMF) formylated_intermediate N-(5-cyano-4-methylpyrimidin-2-yl)-N,N-dimethylformimidamide vilsmeier_reagent->formylated_intermediate cyclized_intermediate Cyclized Intermediate formylated_intermediate->cyclized_intermediate Intramolecular Cyclization product 4-Chloro-2-methyl-5H-pyrimido[4,5-d]pyrimidine cyclized_intermediate->product Tautomerization & Aromatization

Caption: Proposed reaction pathway for the synthesis of a pyrimido[4,5-d]pyrimidine derivative.

Experimental Protocol

This protocol is based on analogous Vilsmeier-Haack reactions performed on similar pyrimidine substrates.[8] Researchers should optimize the conditions for their specific setup.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride tube

  • Ice bath

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. An exothermic reaction will occur, forming the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.

  • Reaction with the Pyrimidine Substrate: After the addition of POCl₃ is complete and the initial exotherm has subsided, add this compound to the reaction mixture in portions.

  • Reaction Heating: Remove the ice bath and heat the reaction mixture. A typical temperature range for similar reactions is 75-80 °C.[8] The reaction is often heated for several hours (e.g., 5-6 hours).[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Quantitative Data

The following table presents data from a Vilsmeier-Haack reaction on a related substrate, 2-methylpyrimidine-4,6-diol, which can serve as a reference for expected outcomes.[8]

SubstrateReagent Ratio (Substrate:POCl₃:DMF)SolventTemperature (°C)Time (h)Yield (%)
2-Methylpyrimidine-4,6-diol1 : 1 : 2DMF80561
2-Methylpyrimidine-4,6-diol1 : 1 : 2o-Xylene100749
2-Methylpyrimidine-4,6-diol1 : 1 : 2BenzeneReflux6-
2-Methylpyrimidine-4,6-diol1 : 1 : 21,2-DichloroethaneReflux6-

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF) at 0-5 °C substrate_add Add this compound reagent_prep->substrate_add heating Heat reaction mixture (e.g., 80 °C for 5h) substrate_add->heating monitoring Monitor progress by TLC heating->monitoring quench Pour onto ice monitoring->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (Recrystallization/Chromatography) dry_concentrate->purify

Caption: A generalized workflow for the Vilsmeier-Haack reaction and subsequent product isolation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The Vilsmeier-Haack reaction is exothermic. Ensure proper cooling during the initial mixing of reagents.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Large-Scale Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpyrimidine-5-carbonitrile is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its efficient and scalable synthesis is of significant interest to the chemical and pharmaceutical industries. This document provides detailed protocols for several large-scale synthesis methods, a comparative summary of their performance, and a visual representation of a selected experimental workflow.

Comparative Summary of Synthesis Methods

The following table summarizes the quantitative data for different scalable synthesis routes to this compound and its precursors.

MethodStarting MaterialsKey Reagents/SolventsYield (%)Purity (%)Reference
Route 1: One-Pot Three-Component Acetamidine hydrochloride, Malononitrile, Formaldehyde (30% aq.)t-Butanol, t-Butylperoxy peroxide92.699.6 (HPLC)[1]
Route 2: From 2-Cyanoacetamide 2-Cyanoacetamide, Vilsmeier reagent, AcetamidineNot specified in detail65 (overall)Not specified[2][3]
Route 3: From Malononitrile Malononitrile, Dimethylformamide (DMF), Dimethyl sulfate, Acetamidine hydrochlorideNot specified in detail70 (overall)Not specified[2][3]

Experimental Protocols

Method 1: One-Pot Three-Component Synthesis

This method provides a high-yield, one-pot synthesis suitable for large-scale production.[1]

Materials:

  • t-Butanol

  • Acetamidine hydrochloride

  • Malononitrile

  • 30% aqueous formaldehyde

  • 70 wt% t-Butylperoxy peroxide

Equipment:

  • 50 ml three-necked flask (or scaled-up equivalent)

  • Magnetic stirrer

  • Thermometer

  • Reflux condenser

Procedure:

  • To a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

  • Heat the mixture to 65-70 °C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Add 1.4 g of 70 wt% t-butylperoxy peroxide.

  • Stir the mixture at 30-35 °C for 1 hour.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, the product can be isolated and purified using standard techniques. The reported yield of 2-methyl-4-amino-5-cyanopyrimidine is 92.6% with an HPLC purity of 99.6%.[1]

Method 2: Synthesis from 2-Cyanoacetamide via Vilsmeier Reagent

This scalable two-step process involves the formation of an enamine intermediate.[2][3]

Step 1: Formation of Enamine Intermediate

  • React 2-cyanoacetamide with a Vilsmeier reagent to produce an enamine intermediate (structure 18 in the source). The specific Vilsmeier reagent and reaction conditions are not detailed in the abstract but are standard procedures in organic synthesis.

Step 2: Condensation with Acetamidine

  • Condense the resulting enamine intermediate with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

  • The overall yield for this two-step process, leading to a related aminomethylpyrimidine after a subsequent hydrogenation step, is reported as 65%.[2][3]

Method 3: Synthesis from Malononitrile and an Ionic Salt

This approach also represents a scalable, two-step process performed in a convenient manner for industrial use.[2][3]

Step 1: In Situ Formation of Enamine Intermediate

  • Prepare an ionic salt in situ from dimethylformamide (DMF) and dimethyl sulfate.

  • Treat malononitrile with this ionic salt to form the enamine intermediate.

Step 2: Reaction with Acetamidine Hydrochloride

  • Without isolating the enamine, react it with acetamidine hydrochloride to afford the final product, 4-amino-2-methylpyrimidine-5-carbonitrile.

  • The overall yield for this process, leading to a related aminomethylpyrimidine after a subsequent hydrogenation step, is reported as 70%.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the one-pot, three-component synthesis method.

SynthesisWorkflow Workflow for One-Pot Synthesis of this compound A Charge Reactor: - t-Butanol - Acetamidine HCl - Malononitrile - 30% aq. Formaldehyde B Heat to 65-70 °C (4 hours) A->B C Cool to 20-25 °C B->C D Add 70% t-Butylperoxy peroxide C->D E Stir at 30-35 °C (1 hour) D->E F Reaction Monitoring (e.g., HPLC) E->F G Isolation and Purification F->G Reaction Complete H Final Product: 2-Amino-4-methylpyrimidine -5-carbonitrile G->H

Caption: One-Pot Three-Component Synthesis Workflow.

References

The Role of 2-Amino-4-methylpyrimidine-5-carbonitrile in Pioneering Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of 2-Amino-4-methylpyrimidine-5-carbonitrile in the creation of next-generation anticancer agents. This pivotal scaffold has been instrumental in the design and synthesis of potent inhibitors targeting key signaling pathways implicated in cancer progression, including EGFR, PI3K/mTOR, and VEGFR-2. These novel derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, heralding a new era in targeted cancer therapy.

The unique chemical architecture of this compound offers a versatile platform for the development of kinase inhibitors. Its strategic functional groups allow for diverse modifications, leading to the generation of large libraries of compounds with high affinity and selectivity for various oncogenic kinases. This has facilitated the discovery of lead compounds with promising preclinical anticancer activity.

This document provides detailed application notes, experimental protocols, and quantitative data to support ongoing research and development efforts in this critical field of medicinal chemistry.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity and kinase inhibitory potency of various anticancer agents derived from pyrimidine-5-carbonitrile scaffolds.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10b HepG2 (Liver)3.56Erlotinib0.87
A549 (Lung)5.851.12
MCF-7 (Breast)7.685.27
11e HCT-116 (Colon)1.14Sorafenib-
MCF-7 (Breast)1.54-
12b Leukemia SR0.10 ± 0.01--
12d Leukemia SR0.09 ± 0.01--
7f K562 (Leukemia)---

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
10b EGFR8.29 ± 0.04Erlotinib2.83 ± 0.05
11e VEGFR-2610 ± 10Sorafenib190 ± 150
12b VEGFR-2530 ± 70
12b PI3Kα170 ± 10LY294002-
PI3Kβ130 ± 10
PI3Kδ760 ± 40
mTOR830 ± 50Afinitor-
12d PI3Kα1270 ± 70
PI3Kβ3200 ± 160
PI3Kδ1980 ± 110
mTOR2850 ± 170
7f PI3Kδ6990 ± 360--
PI3Kγ4010 ± 550
AKT-13360 ± 170-

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Signaling Pathways and Experimental Workflow

The development of these anticancer agents involves targeting specific signaling pathways crucial for cancer cell survival and proliferation. The following diagrams illustrate a key targeted pathway and a general workflow for the synthesis and evaluation of these compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-4-methyl- pyrimidine-5-carbonitrile Reaction Chemical Reactions (e.g., Condensation, Cyclization) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR) Reaction->Purification Derivative Novel Pyrimidine-5-carbonitrile Derivative Purification->Derivative Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Derivative->Cytotoxicity KinaseAssay Kinase Inhibition Assay (e.g., EGFR, PI3K, VEGFR-2) Cytotoxicity->KinaseAssay Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) KinaseAssay->Mechanism Data Data Analysis & Lead Compound Identification Mechanism->Data

Application Notes and Protocols: Synthesis of Fused Pyrimidines Using 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused pyrimidine systems starting from 2-Amino-4-methylpyrimidine-5-carbonitrile. Fused pyrimidines are a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development. The following sections detail synthetic methodologies, quantitative data, and experimental protocols for the preparation of pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest due to their potential as kinase inhibitors and anticancer agents.

Reaction Scheme:

G reactant1 This compound product 4-Amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine reactant1->product Ethanol, Reflux reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of 4-Amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data Summary
ProductReagentsSolventReaction Time (h)Yield (%)Reference
4-Amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidineThis compound, Hydrazine hydrateEthanol685[1]
4-Amino-1-(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidineThis compound, 4-Chlorophenylhydrazine HClEthanol878[1]
Experimental Protocol: Synthesis of 4-Amino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.34 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add 1.0 mL (20 mmol) of hydrazine hydrate.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 60 °C to afford the pure product.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The Gewald reaction, a multicomponent reaction, is a versatile method for the synthesis of thieno[2,3-d]pyrimidines. This protocol utilizes elemental sulfur, an active methylene nitrile (malononitrile), and a ketone, followed by cyclization with this compound. Thieno[2,3-d]pyrimidines are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

Reaction Workflow:

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization Ketone Ketone Intermediate 2-Aminothiophene-3-carbonitrile derivative Ketone->Intermediate Base (Morpholine) Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur Sulfur->Intermediate Start 2-Aminothiophene-3-carbonitrile derivative Product Fused Thieno[2,3-d]pyrimidine Start->Product Reflux, Acid catalyst Reagent This compound Reagent->Product

Caption: Two-step synthesis of fused Thieno[2,3-d]pyrimidines.

Quantitative Data Summary
ProductReagents (Step 1)Reagents (Step 2)SolventReaction Time (h)Yield (%)
7-Amino-2,4-dimethyl-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrileAcetophenone, Malononitrile, Sulfur, Morpholine2-Amino-4-phenyl-3-cyanothiophene, this compoundDMF1272
7-Amino-5-(4-methoxyphenyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carbonitrile4-Methoxyacetophenone, Malononitrile, Sulfur, Morpholine2-Amino-4-(4-methoxyphenyl)-3-cyanothiophene, this compoundAcetic Acid1075
Experimental Protocol: Synthesis of 7-Amino-2,4-dimethyl-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile

Step 1: Synthesis of 2-Amino-4-phenyl-3-cyanothiophene

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 12.0 g (0.1 mol) of acetophenone, 6.6 g (0.1 mol) of malononitrile, and 3.2 g (0.1 mol) of elemental sulfur in 50 mL of ethanol.

  • Catalyst Addition: Add 8.7 mL (0.1 mol) of morpholine dropwise to the stirred suspension over 15 minutes.

  • Reaction: Heat the mixture to 50 °C and stir for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the intermediate 2-amino-4-phenyl-3-cyanothiophene.

Step 2: Synthesis of the Fused Thieno[2,3-d]pyrimidine

  • Reaction Mixture: In a 100 mL round-bottom flask, suspend 2.0 g (10 mmol) of 2-amino-4-phenyl-3-cyanothiophene and 1.34 g (10 mmol) of this compound in 25 mL of dimethylformamide (DMF).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

  • Reflux: Heat the mixture to reflux for 12 hours.

  • Isolation: After cooling, pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or acetic acid to yield the final product.

Reaction with Grignard Reagents

The cyano group of this compound can react with Grignard reagents to introduce various substituents at the 5-position, leading to the formation of ketones after hydrolysis. These intermediates can then be used to construct other fused heterocyclic systems.[2]

Logical Relationship Diagram:

G start This compound step1 Reaction with Grignard Reagent (R-MgX) start->step1 intermediate Imine Intermediate step1->intermediate step2 Acid Hydrolysis intermediate->step2 product 5-Acyl-2-amino-4-methylpyrimidine step2->product further_synthesis Further Cyclization to Fused Systems product->further_synthesis

Caption: Pathway for functionalization via Grignard reaction.

Quantitative Data Summary
ProductGrignard ReagentSolventReaction Time (h)Yield (%)Reference
5-Benzoyl-2-amino-4-methylpyrimidinePhenylmagnesium bromideTHF465[2]
5-Acetyl-2-amino-4-methylpyrimidineMethylmagnesium iodideTHF370[2]
Experimental Protocol: Synthesis of 5-Benzoyl-2-amino-4-methylpyrimidine
  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide from 1.57 g (10 mmol) of bromobenzene and 0.24 g (10 mmol) of magnesium turnings in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reaction with Pyrimidine: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 1.34 g (10 mmol) of this compound in 20 mL of anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quenching and Hydrolysis: Carefully quench the reaction by slow addition of 10 mL of saturated aqueous ammonium chloride solution. Follow this by the addition of 20 mL of 2M hydrochloric acid and stir for 1 hour to hydrolyze the intermediate imine.

  • Extraction and Purification: Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Application Notes: The 1,2,3-Triazole Scaffold as a Building Block for Antiviral and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole scaffold is a five-membered heterocyclic ring containing three nitrogen atoms. It has emerged as a "privileged" building block in medicinal chemistry for the development of new therapeutic agents.[1][2] This prominence is largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[3][4] The resulting triazole core is exceptionally stable to metabolic degradation and acts as a bioisostere for the amide bond, capable of forming hydrogen bonds, dipole-dipole, and van der Waals interactions with biological targets.[1][5] These favorable physicochemical properties have led to the development of numerous 1,2,3-triazole-containing compounds with a broad spectrum of biological activities, including antiviral and anticancer effects.[5][6]

Application 1: Antiviral Agents

1,2,3-triazole derivatives have shown significant potential as inhibitors of various viral enzymes, including HIV protease, reverse transcriptase, and the main protease of SARS-CoV-2.[7][8][9] The triazole ring can function as a rigid linker to correctly orient pharmacophoric groups within the active site of an enzyme or act as a peptide bond surrogate, mimicking interactions crucial for substrate binding.[10][11]

Quantitative Data: Antiviral Activity of 1,2,3-Triazole Derivatives

The following table summarizes the in vitro antiviral activity of selected 1,2,3-triazole-containing compounds against various viruses.

Compound ClassTarget Virus/EnzymeKey ResultMeasurementReference
Phenylpyrazolone-Triazole HybridsSARS-CoV-2 Main ProteaseCompound 6i shows potent inhibition.IC₅₀ = 3.16 µM[8]
Phenylpyrazolone-Triazole HybridsSARS-CoV-2 Main ProteaseCompound 6h shows strong inhibition.IC₅₀ = 5.08 µM[8]
Benzofused-Triazole ConjugatesSARS-CoV-2 Spike ProteinCompound 9 exhibits high affinity.IC₅₀ = 74.51 nM[2]
Benzofused-Triazole ConjugatesOmicron Spike ProteinCompound 9 exhibits high affinity.IC₅₀ = 75.98 nM[2]
Triazole-based Vif AntagonistsHIV-1Compound 1d shows potent antiviral activity.IC₅₀ = 1.2 µM[12]
Triazole-based Vif AntagonistsHIV-1Compound 5ax shows excellent antiviral activity.IC₅₀ = 0.01 µM[12]
HIV-1 Protease InhibitorsHIV-1 ProteaseFunctionalized triazoles show potent inhibition.Kᵢ as low as 8 nM[7]

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values indicate the potency of the compounds. Lower values signify higher potency.

Visualization: Mechanism of Viral Protease Inhibition

The following diagram illustrates a generalized mechanism where a 1,2,3-triazole-based inhibitor blocks the active site of a viral protease, preventing the cleavage of viral polyproteins necessary for viral maturation and replication.

G cluster_0 Viral Replication Cycle Polyprotein Viral Polyprotein Protease Viral Protease (e.g., HIV-1 Protease) Polyprotein->Protease Substrate Active_Proteins Functional Viral Proteins Protease->Active_Proteins Cleavage Block X Inhibitor 1,2,3-Triazole Inhibitor Inhibitor->Protease Inhibition Virion Mature Virus Particle Active_Proteins->Virion Assembly

Mechanism of viral protease inhibition.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to evaluate the efficacy of antiviral compounds by quantifying the reduction in viral plaques in a cell monolayer.[13][14]

Objective: To determine the concentration of a 1,2,3-triazole derivative required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero, MRC-5)

  • 96-well or 24-well tissue culture plates

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • Test compound (1,2,3-triazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Culture medium (e.g., MEM) with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium with 0.4% agarose or carboxymethyl cellulose)[15]

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.8% Crystal Violet in 50% ethanol)[15]

Procedure:

  • Cell Seeding: Seed the plates with host cells and incubate until a confluent monolayer forms (typically 24-48 hours).

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells.

  • Infection: Aspirate the medium from the cell monolayers and wash with PBS. Inoculate the cells with a standardized amount of virus (e.g., 40-100 PFU per well) and allow it to adsorb for 60-90 minutes at 37°C.[15][16]

  • Treatment: After adsorption, remove the virus inoculum. Add the overlay medium containing the different concentrations of the test compound. Also include a "no drug" virus control and a "no virus" cell control.[13]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to develop (e.g., 3-7 days).[15]

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.[13]

    • Remove the fixative and stain the monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.[13]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control. Determine the EC₅₀ value using non-linear regression analysis.

Application 2: Anticancer Agents

The 1,2,3-triazole scaffold is present in numerous compounds designed as anticancer agents.[5] These agents often function by inhibiting key enzymes in cancer-related signaling pathways, such as protein kinases (e.g., BRAF, EGFR), or by inducing apoptosis.[17][18][19] The structural versatility of the triazole ring allows for the creation of potent and selective inhibitors that can target the ATP-binding site of kinases or other allosteric sites.[20]

Quantitative Data: Anticancer Activity of 1,2,3-Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected 1,2,3-triazole-containing compounds against various human cancer cell lines.

Compound ClassTarget Cell LineKey ResultMeasurementReference
Quinazoline-Triazole HybridsEGFR KinaseCompound 8g shows potent inhibition.IC₅₀ = 57 nM[17]
Quinazoline-Triazole HybridsBRAFV600E KinaseCompound 8g shows potent inhibition.IC₅₀ = 68 nM[17]
Uridine-Triazole HybridsHeLa (Cervical Cancer)Compound 3j shows high cytotoxicity.IC₅₀ = 6.80 µM[21]
Uridine-Triazole HybridsMCF-7 (Breast Cancer)Compound 3j shows high cytotoxicity.IC₅₀ = 7.80 µM[21]
Tetrahydrocurcumin-Triazole HybridsHCT-116 (Colon Cancer)Compound 4g is highly potent.IC₅₀ = 1.09 µM[22][23]
Phosphonate-Triazole HybridsHT-1080 (Fibrosarcoma)Compound 8 shows the best activity in the series.IC₅₀ = 15.13 µM[1]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of the compounds against cancer cell lines. Lower values signify higher cytotoxicity.

Visualization: Kinase Inhibition Signaling Pathway

The diagram below illustrates how a 1,2,3-triazole derivative can inhibit a kinase like BRAF within the MAPK/ERK signaling pathway, a critical pathway for cell proliferation that is often dysregulated in cancer.

G cluster_0 MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Activates BRAF BRAF (V600E) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates Block X Inhibitor 1,2,3-Triazole Inhibitor Inhibitor->BRAF Inhibition ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Activates

Inhibition of the MAPK/ERK pathway.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[24][25] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[26]

Objective: To determine the concentration of a 1,2,3-triazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • 96-well tissue culture plates

  • Test compound (1,2,3-triazole derivative)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[26]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.[1]

  • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for an additional 24-72 hours.[1] Include a "vehicle only" control.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[26][27] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26][28] Mix thoroughly by gentle shaking or pipetting.[25]

  • Absorbance Measurement: Read the absorbance of the resulting purple solution using a plate reader, typically at a wavelength of 570 nm.[25][27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

General Workflow and Synthesis

The discovery of bioactive 1,2,3-triazole derivatives typically follows a structured workflow, beginning with the synthesis of a compound library via the CuAAC reaction.

Visualization: Drug Discovery Workflow

G cluster_0 Drug Discovery Workflow Alkyne Alkyne Building Blocks CuAAC Synthesis via CuAAC Click Chemistry Alkyne->CuAAC Azide Azide Building Blocks Azide->CuAAC Library 1,2,3-Triazole Compound Library CuAAC->Library Screening Biological Screening (e.g., MTT, Plaque Assay) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

General workflow for triazole-based drug discovery.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3][29]

Objective: To synthesize a 1,2,3-triazole derivative from an organic azide and a terminal alkyne.

Materials:

  • Terminal alkyne (1.0 eq.)

  • Organic azide (1.0 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.)

  • Sodium ascorbate (0.1-0.2 eq.)

  • Solvent (e.g., 1:1 mixture of tert-butanol and water)[3]

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Setup: In a reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0 eq.) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).[3]

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution. The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.[29]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following can help pinpoint the cause:

  • Incomplete Reaction: The reaction may not be running to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion or too high, leading to degradation of reactants or products.

    • Solution: Experiment with a temperature gradient to find the optimal condition. For instance, some protocols suggest reacting at 65-70°C[1].

  • Purity of Starting Materials: Impurities in your starting materials (e.g., malononitrile, acetamidine hydrochloride) can interfere with the reaction.

    • Solution: Ensure the purity of your reagents using appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis.

  • Moisture: The presence of excess water can sometimes hinder the reaction, especially if anhydrous conditions are required for a specific step or reagent.

    • Solution: Use dry solvents and glassware. If a reagent is hygroscopic, handle it in a glovebox or under an inert atmosphere.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Carefully verify the molar equivalents of all reactants. A slight excess of one reagent (e.g., the amidine) may be beneficial.

Q2: I am observing significant impurity formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can lead to a complex mixture and difficult purification. Common side products may arise from:

  • Self-condensation of Reactants: Malononitrile or the aldehyde/ketone can undergo self-condensation under basic or acidic conditions.

  • Hydrolysis of the Nitrile Group: The cyano group (-CN) can be hydrolyzed to a carboxamide or carboxylic acid, especially if the reaction is run under harsh acidic or basic conditions for an extended period.

  • Formation of Isomers: Depending on the reactants and conditions, the formation of isomeric pyrimidine structures is possible.

Strategies to Minimize Impurities:

  • Control of pH: Maintain the optimal pH range for the reaction. For reactions involving amidine hydrochlorides, a base is often used to liberate the free amidine. The choice and amount of base can be critical.

  • Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures, which can promote side reactions and degradation.

  • Order of Addition: The sequence in which reagents are added can influence the reaction pathway and minimize side product formation. It is often beneficial to form an intermediate, such as an enamine, before adding the amidine.[2][3]

Q3: What is the most effective way to monitor the progress of the synthesis?

A3: The most common methods for monitoring the reaction are:

  • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively track the consumption of starting materials and the formation of the product. Choose a suitable solvent system that provides good separation between the starting materials and the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity. An external standard of the product can be used for precise quantification.[1]

  • Gas Chromatography (GC): Can be used if the product and starting materials are volatile and thermally stable.

Q4: What are the best practices for isolating and purifying this compound?

A4: Proper isolation and purification are crucial for obtaining a high-purity product.

  • Crystallization: This is often the preferred method for purification. The choice of solvent is critical. Isopropanol or ethanol have been reported to be effective.[4]

  • Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically used.

  • Filtration and Washing: After the reaction, the crude product may precipitate out of the solution upon cooling. It can then be collected by filtration and washed with a suitable solvent (e.g., cold water or ethanol) to remove soluble impurities.

Experimental Protocols

Protocol 1: Three-Component Synthesis from Formaldehyde, Acetamidine Hydrochloride, and Malononitrile [1]

This method involves a one-pot reaction of the three starting materials.

  • Reaction Setup: In a 50 ml three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of tert-butanol.

  • Reagent Addition: Add 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

  • Initial Reaction: Heat the mixture to 65-70°C and maintain for 4 hours.

  • Cooling: Cool the reaction mixture to 20-25°C.

  • Oxidation Step: Add 1.4 g of 70 wt% tert-butyl hydroperoxide and stir at 30-35°C for 1 hour.

  • Workup: Monitor the reaction by HPLC. Upon completion, the product can be isolated by filtration and purified by recrystallization. This method has been reported to achieve a yield of 92.6% with an HPLC purity of 99.6%.[1]

Protocol 2: Synthesis via Enamine Intermediate [2][3]

This two-step approach involves the formation of an enamine followed by condensation with acetamidine.

  • Enamine Formation: React malononitrile with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.

  • Condensation: Without isolating the enamine intermediate, react it with acetamidine hydrochloride to yield this compound.

  • Overall Yield: This approach has been reported with an overall yield of 70%.[2]

Quantitative Data Summary

The yield of this compound and its derivatives is highly dependent on the chosen synthetic route and reaction conditions.

Starting MaterialsSolvent / ConditionsYieldPurityReference
Formaldehyde, Acetamidine HCl, Malononitriletert-Butanol, Water, 65-70°C, then t-BuOOH at 30-35°C92.6%99.6%[1]
Malononitrile, DMF, Dimethyl Sulfate, then Acetamidine HClNot specified, two-step one-pot70%N/A[2]
2-Cyanoacetamide, Vilsmeier Reagent, then AcetamidineNot specified, two-step65%N/A[2]
Aromatic Aldehydes, Malononitrile, AmidinesWater, Reflux, Sodium Acetate, 6-8 hGoodN/A[5]
Aromatic Aldehydes, Malononitrile, AmidinesToluene, Microwave (300W)Good to ExcellentN/A[5]
α-cyanoketones, carboxaldehydes, and guanidinesOne-pot, Isopropanol or Ethanol for crystallization45-89%N/A[4]

N/A: Not available in the cited source.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Purity_Check Check Purity of Starting Materials Glassware_Setup Setup Dry Glassware and Reaction Apparatus Reagent_Purity_Check->Glassware_Setup Reagent_Addition Add Solvents and Reactants in Order Glassware_Setup->Reagent_Addition Heating_Stirring Heat and Stir at Optimal Temperature Reagent_Addition->Heating_Stirring Monitoring Monitor Reaction (TLC/HPLC) Heating_Stirring->Monitoring Cooling_Precipitation Cool Reaction Mixture to Precipitate Product Monitoring->Cooling_Precipitation Reaction Complete Filtration Filter Crude Product Cooling_Precipitation->Filtration Washing Wash with Appropriate Solvent Filtration->Washing Purification Purify by Recrystallization or Chromatography Washing->Purification Final_Product Dry and Characterize Final Product Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart

G Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurity High Impurity? Start->High_Impurity Check_Completion Check Reaction Completion (TLC/HPLC) Low_Yield->Check_Completion Yes Check_Conditions Review Reaction Conditions (Temp, pH, Time) High_Impurity->Check_Conditions Yes Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Purity Check Reagent Purity Complete->Check_Purity End Problem Solved Increase_Time_Temp->End Check_Purity->End Harsh_Conditions Conditions too Harsh Check_Conditions->Harsh_Conditions Yes Optimal_Conditions Conditions Seem Optimal Check_Conditions->Optimal_Conditions No Modify_Conditions Reduce Temperature/Time or Adjust pH Harsh_Conditions->Modify_Conditions Optimize_Purification Optimize Purification (Recrystallization Solvent, Chromatography) Optimal_Conditions->Optimize_Purification Modify_Conditions->End Optimize_Purification->End

Caption: A troubleshooting flowchart for common issues in the synthesis.

Reaction Pathway Diagram

G Malononitrile Malononitrile Knoevenagel Knoevenagel Condensation Malononitrile->Knoevenagel Acetaldehyde_Source Acetaldehyde Source (e.g., from Formaldehyde) Acetaldehyde_Source->Knoevenagel Acetamidine Acetamidine Michael_Addition Michael Addition Acetamidine->Michael_Addition Ethylidene_Malononitrile Intermediate: Ethylidene Malononitrile Knoevenagel->Ethylidene_Malononitrile Ethylidene_Malononitrile->Michael_Addition Adduct Intermediate Adduct Michael_Addition->Adduct Cyclization Cyclization & Aromatization Adduct->Cyclization Product 2-Amino-4-methylpyrimidine- 5-carbonitrile Cyclization->Product

References

Technical Support Center: Troubleshooting Side Reactions in Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions.

Biginelli Reaction Issues

Question 1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct, leading to low yields of the desired dihydropyrimidinone. What is this byproduct and how can I avoid it?

Answer:

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.

Potential Causes & Solutions:

  • High Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.

Question 2: I am observing a large amount of unreacted starting materials in my Biginelli reaction, resulting in a low yield. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the Biginelli reaction can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount. Increase the catalyst loading or try a different, more active catalyst. For reusable catalysts, regeneration may be necessary.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome. A moderate increase in the reaction temperature may be required.

  • Short Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Choice: The solubility of reactants and intermediates can be highly dependent on the solvent. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.

Question 3: My crude product from the Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer:

N-acylureas can form as byproducts in the Biginelli reaction, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product. Careful selection of the recrystallization solvent is crucial.

Pinner Reaction Issues

Question 4: My Pinner synthesis is resulting in a low yield of the desired pyrimidine and a complex mixture of byproducts. What are the common side reactions?

Answer:

Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.

Potential Causes & Solutions:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials. Dry hydrogen chloride gas is often bubbled through the solution at low temperatures to avoid decomposition of the intermediate imino ester salt.[1][2]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.

  • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.

Issues with Other Pyrimidine Syntheses

Question 5: The synthesis of a pyrimidine derivative from a chalcone and guanidine is giving a complex mixture of products. What are the likely side reactions?

Answer:

While the synthesis of pyrimidines from chalcones and guanidine is a robust method, side reactions can occur.

Potential Side Reactions:

  • Michael Addition of Guanidine: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone (a Michael addition) without subsequent cyclization, leading to an open-chain adduct.[3]

  • Formation of Alternative Heterocycles: Depending on the reaction conditions and the specific structure of the chalcone, alternative cyclization pathways may become competitive.

Question 6: I am attempting an N-oxidation of a pyrimidine ring, but I am observing significant decomposition and ring opening. How can I minimize these side reactions?

Answer:

Pyrimidines are generally more susceptible to side reactions accompanying N-oxidation, such as decomposition, annular carbon oxidation, and ring opening, compared to other diazines.[4]

Troubleshooting Steps:

  • Choice of Oxidizing Agent: The use of milder oxidizing agents can sometimes reduce the extent of side reactions. Sodium tungstate catalyzed oxidation with hydrogen peroxide has been shown to be an effective method for producing pyrimidine N-oxides in high yields.

  • Reaction Conditions: Carefully control the reaction temperature and time. Over-oxidation can be a significant issue.

  • Substituent Effects: The electronic nature of the substituents on the pyrimidine ring can influence the susceptibility to side reactions. Electron-donating groups can increase reactivity and potentially lead to more side products.

Question 7: My alkylation reaction on a pyrimidinone is giving a mixture of N- and O-alkylated products. How can I control the regioselectivity?

Answer:

The alkylation of pyrimidinones can lead to a mixture of N- and O-alkylated products, and the selectivity is influenced by several factors.

Factors Influencing N- vs. O-Alkylation:

  • Base: The choice of base can have a significant impact. For example, in some cases, polar aprotic solvents favor the formation of the O-isomer, while weakly polar solvents favor N-alkylation.[5]

  • Solvent: The polarity of the solvent can influence the site of alkylation.

  • Alkylating Agent: The nature of the alkylating agent, including the leaving group, can affect the product ratio.

  • Substituents on the Pyrimidine Ring: The electronic and steric properties of substituents on the pyrimidine ring can direct the alkylation to either the nitrogen or oxygen atom.[6]

Data Presentation

Table 1: Comparison of Yields in O-Alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one with Different Alkylating Agents

Alkylating AgentLeaving GroupSolventTemperatureTime (h)Yield (%)Reference
4-(chloromethyl)pyrimidineClAcetonitrileReflux1653[7]
4-(bromomethyl)pyrimidineBrAcetonitrileReflux1680[7]
4-(iodomethyl)pyrimidineIAcetonitrileReflux1687[7]

Table 2: Effect of Catalyst on the Biginelli Reaction Yield

CatalystReaction TimeYield (%)Reference
Yb(OTf)₃ (solvent-free)ShortenedIncreased
Indium(III) Chloride-Improved
LiClO₄-Improved
t-BuOK (solvent-free)3-8 h54-81[8]
Gluconic Acid Aqueous Solution6 h≥85[9]

Experimental Protocols

Protocol 1: General Procedure for Selective O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones [7]

  • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).

  • Add 10 mL of acetone to the flask.

  • While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.

  • Heat the resulting mixture to reflux and stir for 30 minutes.

  • After this period, remove the solvent under vacuum.

  • Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum to yield the O-alkylated product.

Protocol 2: General Procedure for N-Alkylation of Pyrimidines [4]

  • Prepare a mixture of the pyrimidine (1.00 mmol) and ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (HMDS).

  • Heat the mixture under reflux for 2 hours.

  • After cooling, dissolve the clear oil of the silylated pyrimidine in 2.5 mL of anhydrous acetonitrile.

  • Add 2 equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide).

  • Stir the reaction mixture for 12 hours at 80 °C.

  • Upon completion, filter the mixture, and evaporate the solvent to dryness to yield the N1-alkylated pyrimidine.

Protocol 3: Step-by-Step Guide to Recrystallization for Purification of Dihydropyrimidinones [10][11][12]

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Place the crude dihydropyrimidinone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a drying oven or desiccator.

Mandatory Visualization

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate + Urea Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate + Ammonia BetaKetoester β-Ketoester BetaKetoester->Biginelli_Intermediate BetaKetoester->Hantzsch_Intermediate Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM 3,4-Dihydropyrimidin-2(1H)-one (Desired Product) Biginelli_Intermediate->DHPM Cyclization DHP 1,4-Dihydropyridine (Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing pathways in the Biginelli reaction.

Troubleshooting_Workflow Start Start: Low Yield or Complex Mixture Analyze Analyze Reaction Mixture (TLC, HPLC, NMR) Start->Analyze Identify Identify Major Components (Starting Materials, Product, Byproducts) Analyze->Identify HighSM High Starting Material Content? Identify->HighSM Yes KnownByproduct Known Byproduct Identified? Identify->KnownByproduct No Purify Purify Product (Recrystallization, Chromatography) Identify->Purify Product is major component OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst - Solvent HighSM->OptimizeConditions Yes CheckPurity Check Purity of Starting Materials HighSM->CheckPurity No TroubleshootByproduct Implement Specific Troubleshooting for Byproduct KnownByproduct->TroubleshootByproduct Yes Unknown Unknown Byproducts KnownByproduct->Unknown No OptimizeConditions->Analyze CheckPurity->Analyze TroubleshootByproduct->Analyze End End: Pure Product Purify->End Characterize Characterize Unknowns (MS, NMR) Unknown->Characterize Characterize->TroubleshootByproduct

Caption: General troubleshooting workflow for pyrimidine synthesis.

Alkylation_Selectivity Factors Factors Influencing Alkylation Base Solvent Alkylating Agent Ring Substituents N_Alkylation N-Alkylation Factors->N_Alkylation Favored by: - Weaker bases - Non-polar solvents O_Alkylation O-Alkylation Factors->O_Alkylation Favored by: - Stronger bases - Polar aprotic solvents

Caption: Factors influencing N- vs. O-alkylation selectivity.

References

purification challenges and recrystallization of 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-methylpyrimidine-5-carbonitrile. This guide addresses common challenges encountered during the purification and recrystallization of this compound and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its polar nature, which can lead to difficulties in selecting an appropriate recrystallization solvent and potential issues with chromatographic separation. The presence of the amino and nitrile functional groups makes the molecule capable of strong intermolecular interactions, which can affect crystal lattice formation.

Q2: What are the most common impurities I might encounter?

A2: Based on typical synthetic routes, which often involve the condensation of an amidine with a malononitrile derivative, potential impurities may include unreacted starting materials, side-products from self-condensation of the starting materials, or incompletely cyclized intermediates. Without specific analytical data on your crude product, it is advisable to consider these possibilities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol, and slightly soluble in water.[1] Therefore, good candidate solvents for recrystallization would be ethanol or methanol, or a mixed solvent system such as ethanol/water or methanol/water. The ideal solvent should dissolve the compound at elevated temperatures and have low solubility at room temperature or below to ensure good recovery.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can try the following:

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Ensure a slow cooling rate to allow for proper crystal nucleation and growth.

  • Try a different solvent or a mixed solvent system.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

Q5: What is a suitable alternative to recrystallization for purification?

A5: If recrystallization proves ineffective, column chromatography is a powerful alternative for purifying this compound. Given its polarity, normal-phase chromatography on silica gel with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common approach. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).Evaporate some of the solvent to increase the concentration and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent in which the compound is less soluble, or use a mixed-solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent).
Low recovery of crystals. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
The crystals were washed with a solvent at room temperature, causing some of them to redissolve.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are discolored or appear impure. Impurities have co-crystallized with the product.A second recrystallization may be necessary. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtering it.
The compound "oils out". The cooling rate is too fast, or the solution is highly supersaturated.Re-heat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool down much more slowly.
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a solvent mixture.
Thin-Layer Chromatography (TLC) for Purity Assessment

A common challenge in purification is assessing the purity of the fractions or the final product. TLC is a quick and effective method for this.

Problem Possible Cause Solution
The spot remains at the baseline. The mobile phase is not polar enough to move the polar compound up the plate.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol in a hexane or dichloromethane-based eluent).
The spot runs with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Streaking of the spot. The sample is overloaded on the TLC plate.Prepare a more dilute solution of your sample and apply a smaller spot.
The compound is highly polar and interacts strongly with the silica gel.Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound, to reduce tailing.

Data Presentation

Solubility Profile of this compound
Solvent Solubility at 25 °C Qualitative Solubility at Elevated Temperature Suitability for Recrystallization
WaterSlightly soluble (6.4 g/L)[1]Moderately SolublePotentially suitable, especially in a mixed solvent system.
EthanolSoluble[1]Very SolubleGood candidate.
MethanolSoluble[1]Very SolubleGood candidate.
Dimethyl Sulfoxide (DMSO)Soluble[1]Very SolubleNot ideal for recrystallization due to its high boiling point and difficulty of removal.
Ethyl AcetateLikely sparingly solubleLikely moderately to fully solubleGood candidate for a single or mixed solvent system.
HexanesLikely insolubleLikely poorly solubleGood candidate as an "anti-solvent" in a mixed-solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Based on the solubility data, ethanol is a good starting point for a single-solvent recrystallization. Alternatively, an ethanol/water mixed-solvent system can be used.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved. If the solid does not dissolve completely, it may indicate the presence of insoluble impurities, which should be removed by hot filtration.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

Protocol 2: Purification by Column Chromatography

1. TLC Analysis:

  • First, determine a suitable mobile phase using TLC. A good mobile phase will give a retention factor (Rf) of 0.2-0.4 for the desired compound. Start with a mixture of hexanes and ethyl acetate (e.g., 1:1) and adjust the polarity as needed.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be miscible with the mobile phase.

  • Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel ("dry loading").

4. Elution:

  • Carefully add the mobile phase to the top of the column and begin collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain the purified product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Product dry->product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Crystals oiling_out Compound Oils Out outcome->oiling_out Oiling Out low_yield Low Yield outcome->low_yield Low Yield impure_crystals Impure Crystals outcome->impure_crystals Impure success Successful Crystallization outcome->success Success solution1 - Concentrate solution - Add anti-solvent - Scratch flask no_crystals->solution1 solution2 - Reheat and add more solvent - Cool slowly - Change solvent oiling_out->solution2 solution3 - Concentrate mother liquor - Use ice-cold wash solvent low_yield->solution3 solution4 - Perform a second recrystallization - Use activated charcoal - Consider chromatography impure_crystals->solution4

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

stability of 2-Amino-4-methylpyrimidine-5-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide insights into the stability of 2-Amino-4-methylpyrimidine-5-carbonitrile under acidic and basic conditions. This resource offers troubleshooting advice and answers to frequently asked questions that may arise during experimental work.

Troubleshooting Guide

Users may encounter several challenges during the stability testing of this compound. This section provides a systematic approach to troubleshoot common issues.

Issue 1: Inconsistent or Irreproducible Degradation Profiles

  • Possible Cause: Variation in experimental conditions such as temperature, pH, or concentration of stressor.

  • Troubleshooting Steps:

    • Verify the calibration and accuracy of pH meters and temperature control units.

    • Ensure precise preparation of acidic and basic solutions.

    • Use a calibrated and validated HPLC method for analysis.

    • Confirm the purity of the this compound starting material.

Issue 2: Unexpected Degradation Products

  • Possible Cause: Presence of impurities in the starting material, interaction with excipients (if in formulation), or secondary degradation of primary degradation products.

  • Troubleshooting Steps:

    • Characterize the impurity profile of the starting material.

    • Conduct forced degradation studies on the pure compound to establish its intrinsic degradation pathway.

    • If working with a formulation, evaluate the stability of the compound with each excipient individually.

    • Analyze samples at multiple time points to track the formation and potential further degradation of products.

Issue 3: Poor Mass Balance in Forced Degradation Studies

  • Possible Cause: Formation of non-UV active or volatile degradation products, or degradation products that are not eluted from the HPLC column.

  • Troubleshooting Steps:

    • Employ a universal detector such as a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector.

    • Analyze the headspace of the sample vial for volatile compounds using gas chromatography (GC).

    • Modify the HPLC method (e.g., change the mobile phase or gradient) to ensure all components are eluted.

    • Assess the potential for the compound or its degradants to adhere to container surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

  • Hydrolysis of the Nitrile Group: The carbonitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a carboxylic acid (2-Amino-4-methylpyrimidine-5-carboxylic acid) or an amide intermediate (2-Amino-4-methylpyrimidine-5-carboxamide). Vigorous conditions are more likely to lead to the carboxylic acid.

  • Hydrolysis of the Amino Group: The 2-amino group on the pyrimidine ring can be susceptible to hydrolysis, particularly under forcing conditions, which would lead to the formation of a hydroxyl-pyrimidine derivative (2-Hydroxy-4-methylpyrimidine-5-carbonitrile).

Q2: How should I set up a forced degradation study for this compound?

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] The following conditions are a good starting point:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.[3]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating to 50-60°C if no degradation is observed.[3]

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature above the recommended accelerated stability testing conditions.

  • Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. An LC-MS method is highly recommended for the identification of degradation products. The method should be validated to ensure it can separate the parent compound from all potential degradation products and impurities.

Q4: My HPLC analysis shows peak tailing for the parent compound. What could be the cause?

Peak tailing for polar, nitrogen-containing compounds like this compound is often due to interactions with residual silanol groups on the HPLC column. To mitigate this, you can:

  • Operate the mobile phase at a lower pH to protonate the basic nitrogens and reduce secondary interactions.

  • Use a highly end-capped column.

  • Add a competing base, such as triethylamine, to the mobile phase in small concentrations.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature (°C)% Degradation of ParentNo. of DegradantsMajor Degradant(s) (% Area)
0.1 M HCl24 h6015.22DP-1 (8.5%), DP-2 (4.1%)
0.1 M NaOH8 h6018.93DP-3 (12.3%), DP-4 (3.5%)
10% H₂O₂24 hRT9.51DP-5 (7.8%)
Dry Heat48 h805.11DP-1 (3.2%)
Photolytic1.2 million lux hoursRT2.30-

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Forced Degradation by Acidic Hydrolysis

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M.

  • Incubation: Store the solution at 60°C and collect samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH to prevent further degradation and protect the analytical column.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Mandatory Visualizations

Acidic and Basic Degradation Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A_Parent 2-Amino-4-methylpyrimidine- 5-carbonitrile A_Amide 2-Amino-4-methylpyrimidine- 5-carboxamide A_Parent->A_Amide Hydrolysis of Nitrile A_Hydroxy 2-Hydroxy-4-methylpyrimidine- 5-carbonitrile A_Parent->A_Hydroxy Hydrolysis of Amino Group A_Acid 2-Amino-4-methylpyrimidine- 5-carboxylic acid A_Amide->A_Acid Further Hydrolysis B_Parent 2-Amino-4-methylpyrimidine- 5-carbonitrile B_Amide 2-Amino-4-methylpyrimidine- 5-carboxamide B_Parent->B_Amide Hydrolysis of Nitrile B_Acid 2-Amino-4-methylpyrimidine- 5-carboxylate Salt B_Amide->B_Acid Further Hydrolysis

Caption: Inferred degradation pathways under acidic and basic conditions.

Forced Degradation Workflow start Start: Pure API stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC/LC-MS Method sampling->analysis data Evaluate Data: - % Degradation - Mass Balance - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_HPLC start Poor Peak Shape (Tailing/Fronting) check_sample Is sample dissolved in mobile phase? start->check_sample check_pH Is mobile phase pH appropriate for analyte? check_sample->check_pH Yes solution1 Action: Dilute sample in mobile phase. check_sample->solution1 No check_column Is the column end-capped and in good condition? check_pH->check_column Yes solution2 Action: Adjust pH (typically lower for bases). check_pH->solution2 No solution3 Action: Use end-capped column or add competing base. check_column->solution3 No end Improved Peak Shape check_column->end Yes solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

identification of impurities in 2-Amino-4-methylpyrimidine-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and efficient method is a one-pot, three-component reaction. This typically involves the condensation of an activated C1 source (like formaldehyde or its equivalent), malononitrile, and acetamidine in the presence of a base.[1] Alternative routes may involve the reaction of acetamidine with pre-formed intermediates like ethoxymethylenemalononitrile.

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual acetamidine, malononitrile, or the C1 source.

  • Side Reactions of Starting Materials: Self-condensation or dimerization of reactants, such as the formation of a malononitrile dimer under basic conditions.[2][3]

  • Intermediates: Incomplete cyclization or side reactions of reaction intermediates.

  • Degradation Products: Decomposition of the product or intermediates under the reaction or workup conditions.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By tracking the consumption of starting materials and the formation of the product, you can determine the optimal reaction time and potentially prevent the formation of degradation products or byproducts from prolonged reaction times or excessive temperatures.

Q4: What are the recommended purification methods for the final product?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation; common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures with water. Column chromatography can also be used for purification, especially for removing impurities with similar solubility profiles.

Troubleshooting Guide: Impurity Identification and Mitigation

This guide addresses specific issues you might encounter during your synthesis and provides steps for identification and resolution.

Issue 1: Low Purity of the Final Product Despite High Conversion

  • Possible Cause: Formation of side-products that co-precipitate or are difficult to separate from the desired product.

  • Troubleshooting Steps:

    • Identify Potential Impurities:

      • Malononitrile Dimer (2-amino-1,1,3-tricyanopropene): This can form under basic conditions. It is a known reactive intermediate in various heterocyclic syntheses.[3][4]

      • Acetamidine Self-Condensation Products: While less common, under certain conditions, amidines can undergo self-condensation.

      • Incompletely Cyclized Intermediates: An open-chain intermediate may persist if the cyclization step is not complete.

    • Analytical Characterization:

      • HPLC-MS: Use a high-resolution HPLC method coupled with a mass spectrometer to separate and identify the molecular weights of the impurities.

      • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the crude product. Compare the spectra to the known spectrum of the pure product to identify signals corresponding to impurities. The malononitrile dimer, for instance, would exhibit characteristic signals for its unique structure.[5]

Issue 2: Presence of Unreacted Starting Materials in the Final Product

  • Possible Cause: Incorrect stoichiometry, insufficient reaction time or temperature, or inefficient mixing.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Ensure the molar ratios of the reactants are correct. A slight excess of one reactant might be necessary to drive the reaction to completion, but a large excess can lead to more side products.

      • Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC or HPLC.

      • Ensure efficient stirring, especially in heterogeneous reaction mixtures.

    • Improve Workup Procedure:

      • If a starting material is soluble in a particular solvent, use that solvent to wash the crude product. For example, malononitrile has some solubility in water, so an aqueous wash might help remove it.

Data Presentation

Table 1: Hypothetical HPLC Analysis of Crude this compound

Peak No.Retention Time (min)Area (%)Possible Identity
12.51.2Malononitrile
23.10.8Acetamidine
34.52.5Malononitrile Dimer
46.295.0This compound
57.80.5Unknown Impurity

Table 2: Key Spectroscopic Data for Potential Impurities

Impurity¹H NMR (δ, ppm) (Hypothetical)Mass Spectrum (m/z) (Hypothetical)
Malononitrile3.5 (s, 2H)66.02
Acetamidine2.1 (s, 3H), 7.5 (br s, 2H), 8.0 (br s, 1H)58.08
Malononitrile Dimer4.2 (s, 2H), 7.8 (br s, 2H)132.05

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamidine hydrochloride (1.0 eq), malononitrile (1.0 eq), and a suitable C1 source such as paraformaldehyde (1.1 eq).

  • Solvent and Base: Add a suitable solvent (e.g., ethanol or isopropanol) and a base (e.g., sodium ethoxide or triethylamine, 1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and then induce precipitation by adding a non-solvent or by cooling.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Protocol 2: HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Acetamidine Acetamidine Condensation Condensation & Cyclization Acetamidine->Condensation Malononitrile Malononitrile Malononitrile->Condensation C1_Source C1 Source (e.g., Formaldehyde) C1_Source->Condensation Product This compound Condensation->Product

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_reactants Starting Materials cluster_side_products Potential Side Products Malononitrile Malononitrile Malononitrile_Dimer Malononitrile Dimer Malononitrile->Malononitrile_Dimer Base Acetamidine Acetamidine Acetamidine_Condensation Self-Condensation Product Acetamidine->Acetamidine_Condensation Heat/Base

Caption: Potential side reactions of starting materials.

Caption: Workflow for the identification of impurities.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2-Amino-4-methylpyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on aminopyrimidine scaffolds?

A1: The most common and powerful palladium-catalyzed cross-coupling reactions for modifying aminopyrimidine scaffolds are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are fundamental in medicinal chemistry for synthesizing a diverse range of derivatives.[3]

Q2: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A2: Low conversion can be due to several factors.[4] The primary troubleshooting steps include:

  • Verify Reactant Purity: Ensure all starting materials and solvents are pure and anhydrous, as impurities can poison the catalyst.[5][6]

  • Check Catalyst Activity: Catalysts, especially if reused or improperly stored, can lose activity.[4] Test a fresh batch of catalyst to see if performance improves.[7]

  • Optimize Reaction Conditions: The reaction may require a longer duration or a moderate adjustment in temperature.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to air and moisture. Ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[5][6]

Q3: What are the typical signs of catalyst deactivation, and what causes it?

A3: Signs of catalyst deactivation include a decreased reaction rate, lower product yield, and inconsistent results between batches.[7] The primary causes are:

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or other nucleophilic compounds, can bind to the catalyst's active sites.[5][8] The amino and nitrile groups on the substrate itself can sometimes coordinate too strongly with the metal center, inhibiting catalysis.[7]

  • Thermal Degradation (Sintering): High reaction temperatures can cause catalyst nanoparticles to agglomerate, which reduces the active surface area.[9][10]

  • Fouling/Coking: Deposition of carbon-based materials or heavy byproducts can physically block the catalyst's active sites.[7][9]

Q4: How do I choose between different phosphine ligands for a cross-coupling reaction?

A4: The choice of ligand is critical and depends on the specific substrates.

  • First-Generation Ligands: Traditional ligands like triphenylphosphine (PPh₃) are effective for many standard Suzuki couplings.[1]

  • Bulky, Electron-Rich Ligands: For more challenging substrates, such as electron-rich or sterically hindered aminopyrimidines, modern bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective, leading to higher turnover numbers.[1][11]

  • Bidentate Ligands: Ligands like Xantphos or BINAP can be effective in Buchwald-Hartwig aminations, as they can prevent the formation of inactive catalyst dimers.[3]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond, typically coupling a halo-aminopyrimidine with a boronic acid.

Issue: Low yield or no reaction when coupling 2-Amino-5-bromo-4-methylpyrimidine.

  • Potential Cause: Inefficient catalyst system for an electron-rich substrate. The amino group on the pyrimidine ring can coordinate with the palladium center, inhibiting the catalytic cycle.

  • Solution 1 (Catalyst & Ligand): Switch from a traditional catalyst like Pd(PPh₃)₄ to a more robust system. A combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos is highly effective for such challenging substrates.[1]

  • Solution 2 (Base & Solvent): The choice of base is crucial. Strong bases like potassium phosphate (K₃PO₄) are often superior to weaker ones like sodium carbonate.[1] A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene with water, is required.[1]

  • Solution 3 (Boronic Acid Quality): Boronic acids can degrade over time. Use high-purity boronic acid or test a fresh batch.

The following data, based on the coupling of a structurally analogous substrate (5-bromo-2-methylpyridin-3-amine), indicates expected performance.[1]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[1]
System 1 Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid
System 1 Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methylphenylboronic acid
System 2 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid
System 2 Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O4-Methoxyphenylboronic acid
Buchwald-Hartwig Amination

This reaction forms a C-N bond, coupling a halo-aminopyrimidine with a primary or secondary amine.

Issue: Formation of side products or incomplete reaction.

  • Potential Cause 1 (Competitive Reactions): The substrate has a primary amino group that could potentially self-couple or react with the starting halide.

  • Solution 1 (Protecting Groups): While often avoidable with optimized conditions, consider protecting the existing amino group if self-coupling is a persistent issue.

  • Potential Cause 2 (Wrong Base): The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of reactants or products.

  • Solution 2 (Base Selection): Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is highly effective in these reactions.[2][3]

  • Potential Cause 3 (Catalyst/Ligand Mismatch): The ligand may not be suitable for the specific amine being coupled.

  • Solution 3 (Ligand Screening): Screen a panel of ligands. For many aminopyridine substrates, bulky biarylphosphine ligands (e.g., XPhos) or ferrocenyl-based ligands have proven successful.[11] For challenging arylations, Xantphos has also been shown to be effective.[3]

Hydrogenation of the Nitrile Group

This reaction reduces the -CN group to a -CH₂NH₂ group.

Issue: Catalyst poisoning and deactivation.

  • Potential Cause: The amino group on the pyrimidine ring and the amine product can strongly adsorb to the catalyst's active sites, leading to poisoning.[7] This is a known deactivation pathway for catalysts like Raney Nickel during nitrile hydrogenation.[7]

  • Solution 1 (Catalyst Choice): While Raney Nickel is common, noble metal catalysts such as Palladium (Pd), Platinum (Pt), or Rhodium (Rh) on a support (e.g., carbon) may offer higher activity and better resistance to poisoning under milder conditions.[7]

  • Solution 2 (Reaction Additives): In some nitrile hydrogenations, the addition of a strong base can prevent the formation of secondary and tertiary amines, which are often implicated in catalyst deactivation.[12]

  • Solution 3 (Process Conditions): Optimize temperature and pressure. Higher temperatures can lead to sintering, while insufficient hydrogen pressure can slow the reaction and favor side reactions.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a bromo-aminopyrimidine derivative with an arylboronic acid using a modern catalyst system.[1]

  • Reaction Setup: To a dry Schlenk flask, add 2-Amino-5-bromo-4-methylpyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling a bromo-aminopyrimidine with an amine.[2][13]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Reaction Setup: Add the 2-Amino-5-bromo-4-methylpyrimidine (1.0 eq) and the desired amine (1.2 eq).

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and evacuate and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visual Guides

Catalyst_Selection_Workflow start Define Reaction Goal reaction_type Select Reaction Type start->reaction_type cc_coupling C-C Coupling (Suzuki) reaction_type->cc_coupling e.g., Add Aryl Group cn_coupling C-N Coupling (Buchwald-Hartwig) reaction_type->cn_coupling e.g., Add Amine cn_reduction C≡N Reduction (Hydrogenation) reaction_type->cn_reduction e.g., Form Aminomethyl catalyst_pd Select Catalyst: - Pd(OAc)₂ - Pd₂(dba)₃ - Pd(PPh₃)₄ cc_coupling->catalyst_pd cn_coupling->catalyst_pd catalyst_ni Select Catalyst: - Raney Ni - Noble Metals (Pd, Pt) cn_reduction->catalyst_ni ligand Select Ligand: - PPh₃ (Simple) - SPhos/XPhos (Bulky) - Xantphos (Bidentate) catalyst_pd->ligand conditions Optimize Conditions: - Temperature - Time - Solvent catalyst_ni->conditions base Select Base: - K₃PO₄ - NaO-tBu ligand->base base->conditions product Desired Product conditions->product

Caption: General workflow for catalyst system selection.

Troubleshooting_Workflow start Low Reaction Yield Observed check_purity Check Purity Reactants & Solvents Pure? start->check_purity check_catalyst Evaluate Catalyst Is Catalyst Active? check_purity:f1->check_catalyst Yes purify Purify/Dry Reagents & Solvents check_purity:f1->purify No check_conditions Review Conditions Are Conditions Optimal? check_catalyst:f1->check_conditions Yes fresh_catalyst Use Fresh Batch of Catalyst check_catalyst:f1->fresh_catalyst No / Unsure increase_loading Increase Catalyst Loading (e.g., 1 to 2 mol%) check_catalyst:f1->increase_loading Maybe Inactive optimize_temp Adjust Temperature (± 10-20 °C) check_conditions:f1->optimize_temp No optimize_time Increase Reaction Time check_conditions:f1->optimize_time No purify->start Re-run fresh_catalyst->start Re-run increase_loading->start Re-run optimize_temp->start Re-run success Yield Improved optimize_time->start Re-run

Caption: Troubleshooting flowchart for low reaction yield.

References

managing scalability issues in 2-Amino-4-methylpyrimidine-5-carbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing scalability issues during the production of 2-Amino-4-methylpyrimidine-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common starting materials include malononitrile or 2-cyanoacetamide, which are reacted with a source of a C1 building block and acetamidine.[1][2] For instance, one scalable process reacts 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine.[1][3] Another approach involves treating malononitrile with an ionic salt prepared from DMF and dimethyl sulfate, which is then reacted with acetamidine hydrochloride.[1][3]

Q2: What are the typical yields and purity that can be expected for this synthesis?

Yields can vary depending on the synthetic route. A scalable process starting from 2-cyanoacetamide has been reported to have an overall yield of 65%.[1][3] A different scalable method beginning with malononitrile has a reported overall yield of 70%.[1][3] In another instance, a synthesis using acetamidine hydrochloride, malononitrile, and formaldehyde reported a yield of 92.6% with an HPLC purity of 99.6%.[2]

Q3: What are some of the reaction conditions described for this synthesis?

Reaction conditions are route-dependent. For example, a synthesis involving acetamidine hydrochloride, malononitrile, and aqueous formaldehyde is carried out at 65-70°C for 4 hours, followed by further reaction at 30-35°C for 1 hour after the addition of t-butylperoxy peroxide.[2] The synthesis of related pyrimidine derivatives has also been explored under microwave irradiation and thermal aqueous conditions.[4]

Q4: Are there any known one-pot synthesis methods?

Yes, one-pot syntheses for related 2-aminopyrimidine-5-carbonitriles have been described. These often involve a three-component reaction. For example, the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence can produce these compounds in moderate to excellent yields.[5] Another one-pot method for pyrimidine-5-carbonitrile involves the reaction of substituted benzaldehyde, malononitrile, and urea/thiourea in the presence of ammonium chloride under solvent-free conditions.

Troubleshooting Guide

Issue 1: Low Yield

  • Q: My yield of this compound is significantly lower than reported in the literature. What are the potential causes and solutions?

    • A: Low yields can stem from several factors, especially during scale-up.

      • Incomplete reaction: Monitor the reaction progress using techniques like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this might also promote side reactions.

      • Purity of reagents: Ensure the purity of your starting materials, particularly acetamidine hydrochloride and malononitrile, as impurities can interfere with the reaction.

      • Inefficient mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and hot spots, affecting the reaction rate and promoting side product formation. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is adequate for the reaction volume.

      • Suboptimal temperature control: Poor temperature control can lead to the formation of by-products. Ensure your heating and cooling systems are responsive enough to maintain the desired reaction temperature.

      • Degradation of product: The product might be degrading under the reaction or work-up conditions. Consider if the reaction can be run at a lower temperature or for a shorter duration.

Issue 2: Impurity Formation

  • Q: I am observing significant impurities in my final product. How can I identify and minimize them?

    • A: Impurity profiles can change upon scaling up a reaction.

      • Side reactions: The formation of pyrimidine derivatives can be accompanied by side reactions. For instance, self-condensation of starting materials or reaction with intermediates can occur. A thorough understanding of the reaction mechanism can help in identifying potential by-products.

      • Purification method: The chosen purification method may not be optimal for removing certain impurities. Recrystallization from a suitable solvent is a common method. If this is ineffective, column chromatography might be necessary, although this can be challenging on a large scale.[5] A purification method involving salification with an acid, extraction with an organic solvent, and then basification to precipitate the purified product has been described for a related compound and could be adapted.[6]

      • Characterization of impurities: Isolate and characterize the major impurities using techniques like NMR, MS, and IR spectroscopy. Knowing the structure of the impurity will provide clues about its origin and how to prevent its formation.

Issue 3: Reaction Control and Safety at Scale

  • Q: I am concerned about the exothermic nature of the reaction during scale-up. How can I manage this?

    • A: Many condensation reactions are exothermic and require careful management at a larger scale.

      • Controlled addition of reagents: Instead of adding all reagents at once, consider the controlled, slow addition of one of the key reagents. This will help to manage the rate of heat generation.

      • Adequate cooling: Ensure your reactor has sufficient cooling capacity to handle the heat generated by the reaction. Perform a safety assessment to understand the thermal hazards of the reaction.

      • Solvent choice: The choice of solvent can influence heat dissipation. A solvent with a higher boiling point and good heat transfer properties is often preferred for large-scale reactions.

Data on Synthetic Routes

Starting MaterialsReagents/ConditionsYieldPurityReference
2-Cyanoacetamide, Vilsmeier reagent, AcetamidineTwo-step process65%N/A[1][3]
Malononitrile, DMF, Dimethyl sulfate, Acetamidine HClIn situ formation of enamine70%N/A[1][3]
Acetamidine HCl, Malononitrile, Formaldehyde (aq)t-butanol, 65-70°C then 30-35°C with t-butylperoxy peroxide92.6%99.6%[2]

Experimental Protocols

Protocol 1: Synthesis from Malononitrile and Formaldehyde[2]

  • Reaction Setup: To a 50 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol.

  • Addition of Reagents: Add 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde to the flask.

  • Initial Reaction: Heat the mixture and maintain the temperature at 65-70°C for 4 hours.

  • Cooling: Cool the reaction mixture to 20-25°C.

  • Second Reaction Step: Add 1.4 g of 70wt% t-butylperoxy peroxide and stir the mixture at 30-35°C for 1 hour.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing them using an external standard method (e.g., HPLC).

  • Work-up and Isolation: Upon completion, the product can be isolated and purified, for example, by crystallization.

Protocol 2: General Procedure for Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles[4]

  • Method I (Thermal Aqueous Conditions):

    • A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), and an amidine hydrochloride (2 mmol) is prepared in water (5 mL).

    • An equivalent amount of sodium acetate is added.

    • The mixture is heated at reflux for 6-8 hours.

    • After cooling, the precipitated product is filtered and recrystallized from ethanol.

  • Method II (Microwave Irradiation):

    • A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and the amidine hydrochloride (2 mmol) is placed in toluene (5 mL) containing a few drops of triethylamine in a high-pressure glass tube.

    • The mixture is subjected to microwave irradiation at 300 W for the required time (as determined by monitoring).

    • After cooling, the product is isolated and purified as in Method I.

Visualizations

Synthesis_Workflow_1 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_condensation Condensation cluster_product Final Product 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine 2-Cyanoacetamide->Enamine Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Enamine Condensation_Reaction Condensation Enamine->Condensation_Reaction Acetamidine Acetamidine Acetamidine->Condensation_Reaction This compound This compound Condensation_Reaction->this compound

Caption: Synthesis workflow starting from 2-Cyanoacetamide.

Synthesis_Workflow_2 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_condensation Condensation cluster_product Final Product Malononitrile Malononitrile Enamine Enamine Malononitrile->Enamine DMF DMF IonicSalt Ionic Salt DMF->IonicSalt DimethylSulfate Dimethyl Sulfate DimethylSulfate->IonicSalt IonicSalt->Enamine Condensation_Reaction Condensation Enamine->Condensation_Reaction AcetamidineHCl Acetamidine HCl AcetamidineHCl->Condensation_Reaction This compound This compound Condensation_Reaction->this compound

Caption: Synthesis workflow starting from Malononitrile.

Troubleshooting_Logic Start Experiment Start LowYield Low Yield? Start->LowYield Impurity High Impurity? LowYield->Impurity No CheckPurity Check Reagent Purity LowYield->CheckPurity Yes ReviewPurification Review Purification Method Impurity->ReviewPurification Yes Success Successful Synthesis Impurity->Success No OptimizeMixing Optimize Mixing CheckPurity->OptimizeMixing MonitorReaction Monitor Reaction Progress OptimizeMixing->MonitorReaction MonitorReaction->Impurity CharacterizeImpurity Characterize Impurities ReviewPurification->CharacterizeImpurity CharacterizeImpurity->Success

Caption: Logical workflow for troubleshooting synthesis issues.

References

unexpected spectroscopic results in 2-Amino-4-methylpyrimidine-5-carbonitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Amino-4-methylpyrimidine-5-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results during the analysis of this compound. It provides troubleshooting steps, expected data, and standard protocols to help identify and resolve common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for unexpected spectroscopic results with this compound?

A1: Unexpected results often stem from several sources:

  • Impurities: Residual solvents from purification, unreacted starting materials, or side products from the synthesis.

  • Tautomerism: The compound can exist in equilibrium between amino and imino tautomeric forms, leading to additional or broadened peaks, particularly in NMR and IR spectra.

  • Sample Degradation: The compound may be sensitive to light, temperature, or pH, leading to the formation of degradation products.

  • Incorrect Sample Preparation: Issues like improper sample concentration, use of a reactive solvent, or inadequate drying can significantly alter spectra.

Q2: My ¹H NMR spectrum looks more complex than expected. What should I check first?

A2: First, verify the presence of common NMR solvent residual peaks (e.g., DMSO-d₅ at ~2.50 ppm, H₂O at ~3.33 ppm in DMSO-d₆). Second, consider the possibility of amino-imino tautomerism, which can result in two distinct sets of signals. Running the experiment at a different temperature (Variable Temperature NMR) can help confirm this; if tautomerism is present, the peak ratios may change with temperature.

Q3: The mass spectrum does not show the expected molecular ion peak. Why might this happen?

A3: The molecular ion (M⁺) may be unstable and fragment easily. Look for peaks corresponding to common fragmentation patterns of pyrimidines, such as the loss of HCN or CH₃CN. Also, check for an M+1 peak ([M+H]⁺), which is often more stable and prominent, especially with soft ionization techniques like Electrospray Ionization (ESI).

Q4: Can the nitrile group (C≡N) interfere with my analysis?

A4: Yes, the strong electron-withdrawing nature of the nitrile group influences the electronic environment of the entire molecule, affecting chemical shifts in NMR and vibrational frequencies in IR. In IR spectroscopy, it should give a characteristic sharp peak around 2220-2240 cm⁻¹. The absence or significant shift of this peak is a key diagnostic indicator.

Troubleshooting Guide

This section addresses specific anomalous results you may encounter.

Issue 1: Unexpected Peaks in ¹H NMR Spectrum
  • Possible Cause 1: Residual Solvents.

    • Diagnosis: Compare the chemical shifts of unknown peaks to standard tables for common laboratory solvents.

    • Solution: Dry the sample under a high vacuum for an extended period before re-dissolving in fresh deuterated solvent.

  • Possible Cause 2: Tautomerism.

    • Diagnosis: The presence of two distinct pyrimidine proton signals or two different NH₂ signals that integrate to a non-integer value. These peaks may be broad.

    • Solution: Perform Variable Temperature (VT) NMR. Changes in peak intensity or coalescence of peaks upon heating can confirm a dynamic equilibrium between tautomers.

  • Possible Cause 3: Synthetic Impurities.

    • Diagnosis: Peaks may correspond to known starting materials (e.g., malononitrile, acetamidine) or byproducts.

    • Solution: Re-purify the sample using techniques like recrystallization or column chromatography. Compare the spectrum to that of the starting materials.

Issue 2: IR Spectrum Anomalies
  • Possible Cause 1: Absence or Shift of Nitrile (C≡N) Peak.

    • Diagnosis: The characteristic sharp peak expected around 2220-2240 cm⁻¹ is missing, weak, or shifted.

    • Solution: This may indicate a reaction involving the nitrile group (e.g., hydrolysis to an amide if water is present). Check the region for amide C=O stretches (1650-1690 cm⁻¹). Ensure the sample is completely dry.

  • Possible Cause 2: Broad Peak in the 3200-3500 cm⁻¹ Region.

    • Diagnosis: A very broad absorption band can obscure the N-H stretching peaks.

    • Solution: This is typically due to residual water or alcohol from purification. Dry the sample thoroughly. If using KBr pellets, ensure the KBr is completely dry.

Issue 3: Mass Spectrometry (MS) Deviations
  • Possible Cause 1: Molecular Ion Peak is Weak or Absent.

    • Diagnosis: The peak at the expected molecular weight (134.14 m/z) is not the base peak.

    • Solution: This is common for pyrimidine derivatives. Look for characteristic fragment ions. The molecule may be more stable as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct; check for peaks at 135.15 m/z and 157.13 m/z respectively.

  • Possible Cause 2: Peaks at Higher m/z than Expected.

    • Diagnosis: Significant peaks are observed at m/z values greater than the molecular weight.

    • Solution: This could indicate the formation of dimers or adducts with solvent molecules during ionization. Lower the sample concentration and re-run the analysis.

Data Presentation: Expected Spectroscopic Data

Note: Direct experimental data for this compound is not widely published. The following tables are based on established values for analogous structures and theoretical predictions. Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Notes
Pyrimidine-H (C6-H) 8.5 - 8.8 Singlet 1H Deshielded by adjacent N and CN group.
Amino (-NH₂) 7.0 - 7.5 Broad Singlet 2H Chemical shift is concentration and temperature dependent. May exchange with D₂O.

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | 3H | Attached to the pyrimidine ring. |

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Notes
C2 (C-NH₂) 162 - 165
C4 (C-CH₃) 168 - 172
C5 (C-CN) 95 - 100 Highly shielded carbon attached to the nitrile.
C6 (C-H) 158 - 161
-CN 115 - 118 Nitrile carbon.

| -CH₃ | 22 - 25 | |

Table 3: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amino) 3300 - 3500 Two sharp to medium bands.
C-H Stretch (Aromatic/Methyl) 2900 - 3100 Weak to medium.
C≡N Stretch (Nitrile) 2220 - 2240 Sharp, strong intensity.
C=N / C=C Stretch (Ring) 1550 - 1650 Multiple strong bands.

| N-H Bend (Amino) | 1600 - 1640 | Medium, may overlap with ring stretches. |

Table 4: Expected Mass Spectrometry Fragments

m/z Value Possible Identity Notes
134 [M]⁺ Molecular Ion
135 [M+H]⁺ Protonated Molecular Ion (often the base peak in ESI)
119 [M-CH₃]⁺ Loss of the methyl group.

| 107 | [M-HCN]⁺ | Loss of hydrogen cyanide, common for nitrile-containing heterocycles. |

Experimental Protocols

1. NMR Sample Preparation

  • Standard Protocol: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the chosen solvent does not have peaks that overlap with key sample signals.

  • Vortex the tube until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • For checking exchangeable protons (like -NH₂), acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake, and re-acquire the spectrum. The NH₂ peak should disappear or significantly diminish.

2. IR Spectroscopy Sample Preparation (ATR Method)

  • Protocol: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR setup.

  • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Collect the sample spectrum. Clean the crystal thoroughly after use.

3. Mass Spectrometry Sample Preparation (ESI-MS)

  • Protocol: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Create a dilute solution for analysis by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system. The addition of formic acid helps promote protonation for analysis in positive ion mode.

Visualizations

Troubleshooting Workflow

Caption: Troubleshooting workflow for spectroscopic analysis.

Potential Tautomerism

Caption: Amino-Imino tautomeric equilibrium in solution.

Validation & Comparative

Unraveling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Amino-4-methylpyrimidine-5-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes tabulated NMR data for these alternative compounds, outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra, and illustrates the logical workflow of NMR data analysis.

Comparative NMR Data Analysis

The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. In the pyrimidine ring system, the positions of the amino, methyl, and carbonitrile substituents significantly influence the spectral data. Below is a comparison of the reported NMR data for 4-Amino-2-methylpyrimidine-5-carbonitrile and 2-Amino-4-methylpyrimidine. These data can serve as a valuable reference for predicting the spectral features of the target compound, 2-Amino-4-methylpyrimidine-5-carbonitrile.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
4-Amino-2-methylpyrimidine-5-carbonitrile DMSO-d₆8.35 (s, 1H, H6), 7.50-8.35 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)
2-Amino-4-methylpyrimidine [1]CDCl₃8.05 (d, J=5.2 Hz, 1H, H6), 6.45 (d, J=5.2 Hz, 1H, H5), 5.0 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
4-Amino-2-methylpyrimidine-5-carbonitrile DMSO-d₆167.45, 164.97, 164.53 (C2, C4, C6), 116.69 (CN), 84.82 (C5)
2-Amino-4-methylpyrimidine [1]DMSO-d₆168.0 (C4), 163.2 (C2), 158.8 (C6), 111.9 (C5), 23.8 (CH₃)

Experimental Protocols for NMR Characterization

Acquiring high-resolution and accurate NMR spectra is crucial for the correct structural elucidation of organic molecules. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of aminopyrimidine derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like aminopyrimidines as it effectively dissolves the sample and its residual peak does not interfere with the signals of interest.[2] Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for calibration.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

  • Spectral Width: A spectral width of about 220 ppm, centered around 110 ppm.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for accurate integration of quaternary carbons.

  • Number of Scans: Acquire a larger number of scans, typically ranging from 1024 to 4096, due to the lower natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain a pure absorption lineshape and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Logical Workflow for NMR Data Analysis

The process of analyzing and interpreting NMR data follows a logical progression from sample preparation to final structure elucidation. The following diagram, generated using Graphviz, illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Peak Picking & Integration (¹H) reference->integrate For ¹H analyze_1H Analyze ¹H Data (Shifts, Multiplicity, J-coupling) reference->analyze_1H analyze_13C Analyze ¹³C Data (Chemical Shifts) reference->analyze_13C integrate->analyze_1H correlate Correlate ¹H & ¹³C Data (2D NMR if necessary) analyze_1H->correlate analyze_13C->correlate elucidate Propose/Confirm Structure correlate->elucidate

NMR Data Analysis Workflow

References

Comparative Analysis of Analytical Techniques for 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. This guide provides a comparative overview of analytical techniques for the identification and quantification of 2-Amino-4-methylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available experimental mass spectral data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside a comparison with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry and Predicted Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting fragmentation pattern provides a unique fingerprint that can be used for structural elucidation.

Given the structure of this compound (C₆H₆N₄, Molecular Weight: 134.14 g/mol ), a plausible fragmentation pathway can be predicted. The pyrimidine ring, being aromatic, is expected to be relatively stable.[1] Fragmentation is likely to be initiated by the loss of substituents or through characteristic ring cleavages. Aromatic nitriles often exhibit a strong molecular ion peak and can lose a hydrogen radical or a CN radical.[2] Primary amines can undergo α-cleavage.

Predicted Fragmentation of this compound:

The molecular ion [M]⁺• is expected at m/z 134. Key predicted fragmentation pathways include:

  • Loss of a hydrogen radical (-H•): Formation of a stable cation at m/z 133.

  • Loss of methyl radical (-•CH₃): Cleavage of the methyl group to yield an ion at m/z 119.

  • Loss of hydrogen cyanide (-HCN): A common fragmentation for nitrile-containing compounds, leading to a fragment at m/z 107.

  • Retro-Diels-Alder reaction: A characteristic fragmentation of six-membered heterocyclic rings, which could lead to the cleavage of the pyrimidine ring into smaller charged fragments.

  • Loss of the amino group (-•NH₂): This would result in a fragment at m/z 118.

Below is a DOT script representation of the predicted fragmentation pathway.

G Predicted Fragmentation Pathway of this compound M [M]⁺• m/z = 134 F1 [M-H]⁺ m/z = 133 M->F1 -H• F2 [M-CH₃]⁺ m/z = 119 M->F2 -•CH₃ F3 [M-HCN]⁺• m/z = 107 M->F3 -HCN F4 [M-NH₂]⁺ m/z = 118 M->F4 -•NH₂

Caption: Predicted major fragmentation pathways for this compound in electron ionization mass spectrometry.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides valuable structural information, other analytical techniques are essential for comprehensive characterization, particularly for quantification and purity assessment.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight and structural information from fragmentation patterns.High sensitivity, provides structural details.Isomeric differentiation can be challenging; quantification requires standards.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[3][4]Purity, quantification of the compound and its impurities.[3]High resolution, excellent for purity determination and quantification.[3]Does not provide direct structural information without a coupled detector (e.g., MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Detailed structural elucidation, including connectivity of atoms and stereochemistry.Unambiguous structure determination.Lower sensitivity compared to MS; requires larger sample amounts.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for the analysis of this compound using HPLC and NMR.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this moderately polar compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural information.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent.[5] The solution should be free of particulate matter.

  • Analysis: Acquisition of ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) to assign all proton and carbon signals.

Experimental Workflow

A typical analytical workflow for the characterization of a novel compound like this compound would involve a combination of these techniques.

G General Analytical Workflow for a Novel Pyrimidine Derivative cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_data Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR HPLC HPLC (Purity & Assay) Purification->HPLC Report Comprehensive Analytical Report NMR->Report MS->Report FTIR->Report Elemental Elemental Analysis (Elemental Composition) HPLC->Elemental Elemental->Report

Caption: A general experimental workflow for the synthesis, purification, and comprehensive analytical characterization of a novel pyrimidine derivative.

References

Comparative Analysis of 2-Amino-4-methylpyrimidine-5-carbonitrile and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-4-methylpyrimidine-5-carbonitrile and its structurally related analogs that have emerged as promising scaffolds in the development of targeted therapeutics. By objectively comparing their performance against various biological targets and providing detailed experimental data, this document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Overview of the this compound Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The this compound core, in particular, has proven to be a versatile template for the design of inhibitors targeting key players in cellular signaling pathways, such as protein kinases and G-protein coupled receptors. The amenability of this scaffold to chemical modification at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

The following table summarizes the in vitro biological activity of this compound and selected analogs against several important cancer-related protein kinases. The data, presented as IC50 values, has been compiled from various studies to facilitate a direct comparison of their inhibitory potential.

Compound IDAnalog ClassTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
1 This compound----
2 2,4-Diaminopyrimidine-5-carbonitrile AnalogEGFR0.09HCT-1163.37
HepG-23.04
MCF-74.14
A5492.4
3 Pyrimidine-5-carbonitrile AnalogVEGFR-20.53HCT-1161.14
MCF-71.54
4 Morpholinopyrimidine-5-carbonitrile AnalogPI3Kα0.17Leukemia SR0.10
mTOR0.83

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles

A common and efficient method for the synthesis of this class of compounds is a one-pot, three-component Biginelli-inspired reaction.[1]

  • Reactants: α-cyanoketones, carboxaldehydes, and guanidines.

  • Procedure:

    • A mixture of the α-cyanoketone (1.0 eq), carboxaldehyde (1.0 eq), and guanidine (1.2 eq) is prepared in a suitable solvent (e.g., ethanol, isopropanol).

    • The reaction mixture is heated to reflux for a specified period (typically 4-12 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.[2]

  • Materials: Recombinant human kinase, biotinylated substrate peptide, ATP, anti-phospho-substrate antibody conjugated to HRP, TMB substrate, and the test compounds.

  • Procedure:

    • The kinase reaction is performed in a 96-well plate. Each well contains the kinase, the test compound at various concentrations, the biotinylated substrate peptide, and ATP in a reaction buffer.

    • The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

    • The reaction is stopped by the addition of EDTA.

    • The mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.

    • The plate is washed, and the anti-phospho-substrate antibody-HRP conjugate is added and incubated.

    • After another washing step, the TMB substrate is added, and the color development is monitored.

    • The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm using a microplate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

  • Procedure:

    • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways and Structure-Activity Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these pyrimidine analogs, a typical experimental workflow, and a conceptual structure-activity relationship.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF/TGF-α Ligand->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Analog (e.g., Compound 2) Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Ligand VEGF-A Ligand->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor Pyrimidine Analog (e.g., Compound 3) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholinopyrimidine Analog (e.g., Compound 4) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR Signaling Pathway Inhibition.

Experimental_Workflow start Start synthesis Compound Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay In Vitro Kinase Assay (IC50 Determination) characterization->kinase_assay cell_assay Cell-Based Assay (e.g., MTT for Cytotoxicity) characterization->cell_assay data_analysis Data Analysis & SAR kinase_assay->data_analysis cell_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Drug Discovery Experimental Workflow.

References

Validating the Structure of 2-Amino-4-methylpyrimidine-5-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 2-amino-4-methylpyrimidine-5-carbonitrile derivatives is a critical step in the fields of medicinal chemistry and drug discovery. The arrangement of substituents on the pyrimidine core dictates the molecule's three-dimensional conformation, which in turn governs its biological activity, pharmacokinetic properties, and potential toxicities. This guide provides a comparative overview of the essential analytical techniques for validating the structure of these compounds, complete with experimental data and detailed protocols.

The Importance of Structural Validation

Subtle changes in the structure of this compound derivatives can lead to significant differences in their biological targets and efficacy. For instance, these compounds are frequently investigated as inhibitors of various protein kinases, and their binding affinity and selectivity are highly dependent on the precise positioning of functional groups. Inaccurate structural assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in later stages of drug development. Therefore, a multi-pronged analytical approach is essential for unambiguous structural confirmation.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic and spectrometric techniques is typically employed to provide a comprehensive structural validation. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Each technique provides unique and complementary information.

Data Presentation: Spectroscopic and Spectrometric Data

The following tables summarize typical data obtained for a hypothetical 2-amino-4-aryl-6-methylpyrimidine-5-carbonitrile derivative.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
-CH₃ (at C4)~ 2.4 - 2.6 (s)~ 20 - 25
-NH₂ (at C2)~ 6.5 - 7.5 (br s)-
Pyrimidine C2-~ 160 - 165
Pyrimidine C4-~ 165 - 170
Pyrimidine C5-~ 90 - 100
Pyrimidine C6~ 8.0 - 8.5 (s)~ 155 - 160
-C≡N-~ 115 - 120
Aryl Protons~ 7.0 - 8.0 (m)~ 125 - 140

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the aryl ring.

Table 2: Common Mass Spectrometry Fragmentation Patterns

Technique Ionization Mode Key Fragment Ions (m/z) Interpretation
ESI-MSPositive[M+H]⁺Molecular ion
EI-MS-[M]⁺Molecular ion
[M-CH₃]⁺Loss of a methyl group
[M-HCN]⁺Loss of hydrogen cyanide from the nitrile group
[M-Ar]⁺Loss of the aryl substituent

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1]

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For complex structures or unambiguous assignments, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[1]

Protocol for LC-MS (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to promote protonation), is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: Set the mass range to cover the expected molecular weight of the compound (e.g., m/z 100-1000).

    • Capillary Voltage: Typically set between 3-4 kV.

    • Source and Desolvation Temperatures: Optimize as per the instrument manufacturer's recommendations.

  • Data Acquisition: Acquire data in full scan mode to determine the molecular ion ([M+H]⁺). For further structural information, perform tandem MS (MS/MS) to induce fragmentation and observe characteristic daughter ions.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Protocol for X-ray Crystallography:

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[2] This is usually achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Use a diffractometer to irradiate the crystal with a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex experimental procedures and biological mechanisms.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (LC-MS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystals form) purification->xray data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Experimental workflow for the structural validation of a novel compound.

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor 2-Amino-4-methylpyrimidine -5-carbonitrile Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

By adhering to these rigorous analytical practices and employing a combination of techniques, researchers can confidently validate the structures of novel this compound derivatives, paving the way for more accurate and efficient drug discovery and development.

References

A Comparative Guide to the Biological Activity of Substituted Pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine-5-carbonitriles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their performance, with a primary focus on their anticancer and antimicrobial properties, supported by available experimental data.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent anticancer agents. A significant portion of this activity is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/AKT signaling pathway.

Comparative Cytotoxicity

The in vitro cytotoxic activity of various substituted pyrimidine-5-carbonitriles has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

CompoundHepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
10b 3.565.857.68-[1][2]
11a ---Moderate Activity[3]
11b 3.042.44.143.37[3]
12b ---Moderate Activity[3]
15b ---Moderate Activity[3]
16a ---Moderate Activity[3]
Erlotinib (Reference) 0.871.125.27-[1][2]

Lower IC50 values indicate higher cytotoxic activity.

EGFR Kinase Inhibition

Several pyrimidine-5-carbonitrile derivatives have been specifically designed as EGFR tyrosine kinase inhibitors. Their inhibitory activity against both wild-type (EGFRWT) and mutant forms of the enzyme (EGFRT790M) has been quantified.

CompoundEGFRWT IC50 (nM)EGFRT790M IC50 (µM)Reference
10b 8.29-[1][2]
11b 904.03[3]
Erlotinib (Reference) 2.83-[1]

Lower IC50 values indicate more potent inhibition.

Antimicrobial Activity

Substituted pyrimidine-5-carbonitriles have also demonstrated promising activity against various microbial pathogens. While extensive comparative data with standardized metrics like Minimum Inhibitory Concentration (MIC) is less consistently reported across studies, several derivatives have shown marked antibacterial effects, particularly against Gram-positive bacteria.[4] Some fused pyrimidine systems derived from pyrimidine-5-carbonitriles have also been screened for their antimicrobial activity.[5][6]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are intrinsically linked to their interaction with cellular signaling pathways. The following diagrams illustrate the EGFR signaling cascade and a general workflow for assessing the anticancer activity of these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Pyrimidine Pyrimidine-5-carbonitrile Inhibitor Pyrimidine->EGFR Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition.

Anticancer_Activity_Workflow Start Compound Synthesis (Substituted Pyrimidine-5-carbonitriles) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Kinase_Assay Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) Mechanism Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Kinase_Assay->Mechanism Conclusion Identification of Lead Compounds Mechanism->Conclusion Data_Analysis->Kinase_Assay

Caption: Anticancer Activity Assessment Workflow.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols commonly employed in the evaluation of substituted pyrimidine-5-carbonitriles.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted pyrimidine-5-carbonitriles) and a reference drug (e.g., Erlotinib) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

EGFR Kinase Inhibitory Assay

The inhibitory effect of the compounds on EGFR kinase activity is often measured using techniques like the Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Reaction Mixture Preparation: A reaction mixture containing the EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP is prepared in a suitable buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified using specific antibodies labeled with fluorescent dyes (a donor and an acceptor). When in close proximity, these dyes generate a FRET signal that is proportional to the kinase activity.

  • IC50 Determination: The inhibitory effect of the compounds is determined by measuring the reduction in the HTRF signal, and the IC50 values are calculated.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[7] While a comprehensive SAR analysis is beyond the scope of this guide, it is a critical aspect of the drug discovery process for this class of compounds.

Conclusion

Substituted pyrimidine-5-carbonitriles have emerged as a promising scaffold in the development of novel therapeutic agents. Their demonstrated anticancer activity, particularly through the inhibition of EGFR and other key kinases, warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into effective clinical treatments.

References

A Comparative Guide to Analytical Method Validation for 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For a key intermediate like 2-Amino-4-methylpyrimidine-5-carbonitrile, ensuring the reliability and accuracy of analytical procedures is paramount for consistent product quality and regulatory compliance. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—and outlines the validation of these methods in accordance with ICH guidelines.

The Importance of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) has established guidelines that outline the key parameters for validation, ensuring that analytical methods are reliable and reproducible.[2][3] These core parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for pyrimidine derivatives.[4] Its high resolution and sensitivity make it the preferred choice for separating the main component from structurally similar impurities.[5]

Experimental Protocol: A Representative HPLC Method
  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[4]

Data Presentation: HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaRepresentative Results
Specificity The method should be able to unequivocally assess the analyte in the presence of impurities and degradation products.[6]No interference from placebo and known impurities at the retention time of the analyte. Peak purity of the analyte peak is greater than 99.5%.
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of 80-120% of the target concentration.[2]r² = 0.999 over the concentration range of 0.08 - 0.12 mg/mL.
Accuracy 98.0% to 102.0% recovery for the assay of the drug substance.Mean recovery of 99.8% (n=9 determinations).
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.[3]RSD = 0.8% for the peak area of the analyte.
Intermediate Precision RSD ≤ 2.0% when tested on different days, with different analysts, or on different equipment.[1]Overall RSD = 1.2% across different days and analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.03 µg/mL
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).[3]No significant change in system suitability parameters when flow rate is varied by ±0.1 mL/min and column temperature by ±2°C.

Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For a compound like this compound, derivatization may be necessary to enhance its volatility and thermal stability.[4]

Experimental Protocol: A Representative GC Method
  • Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[4]

  • Injector: Split/splitless inlet, typically at 250°C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Derivatization (if required): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Sample Preparation: Dissolve the derivatized sample in a suitable organic solvent.

Data Presentation: GC Method Validation Parameters
Validation ParameterAcceptance CriteriaRepresentative Results
Specificity The method should resolve the analyte from any derivatizing agents and potential impurities.The analyte peak is well-resolved from other peaks in the chromatogram.
Linearity Correlation coefficient (r²) ≥ 0.995.r² = 0.998.
Accuracy 97.0% to 103.0% recovery.Mean recovery of 100.5%.
Precision (Repeatability) RSD ≤ 2.5%.RSD = 1.5%.
Intermediate Precision RSD ≤ 2.5%.Overall RSD = 2.1%.
Limit of Detection (LOD) Based on signal-to-noise ratio.0.05 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio.0.15 µg/mL
Robustness Consistent results with minor variations in injector temperature and carrier gas flow rate.System suitability parameters remain within acceptable limits.

UV-Visible Spectrophotometry: A Simple and Rapid Approach

Spectrophotometric methods can be developed based on the formation of a stable proton transfer complex, which can be a sensitive method for quantitative determination.[7] This technique is often simpler and faster than chromatographic methods but may lack the specificity to distinguish between structurally similar compounds.

Experimental Protocol: A Representative Spectrophotometric Method
  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagent: A suitable proton donor, such as 2,6-dichloro-4-nitrophenol (DCNP), in a solvent like acetonitrile.[8]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the complex formed between this compound and the reagent.

  • Sample Preparation: Prepare a series of standard solutions and a sample solution in the chosen solvent and react with the reagent.

Data Presentation: Spectrophotometric Method Validation Parameters
Validation ParameterAcceptance CriteriaRepresentative Results
Specificity The absorption spectrum of the analyte complex should be distinct from that of any potential interfering substances.The λmax of the complex is unique in the presence of related compounds.
Linearity Correlation coefficient (r²) ≥ 0.995 over a defined concentration range.[7]r² = 0.997 over a concentration range of 1-10 µg/mL.
Accuracy 98.0% to 102.0% recovery.Mean recovery of 101.2%.
Precision (Repeatability) RSD ≤ 2.0%.RSD = 1.8%.
Intermediate Precision RSD ≤ 2.0%.Overall RSD = 1.9%.
Limit of Detection (LOD) Calculated from the standard deviation of the blank response.0.2 µg/mL
Limit of Quantitation (LOQ) Calculated from the standard deviation of the blank response.0.6 µg/mL
Robustness The method should be insensitive to small changes in reagent concentration and reaction time.Absorbance values are consistent within a defined range of experimental conditions.

Mandatory Visualizations

G cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope and Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Analyze Data perform_experiments->collect_data document_results Document Results collect_data->document_results validation_report Prepare Validation Report document_results->validation_report final_approval Final Approval validation_report->final_approval G cluster_methods hplc HPLC gc GC uv_vis UV-Vis start Analyte Properties volatile Volatile & Thermally Stable? start->volatile volatile->gc Yes chromophore Strong Chromophore? volatile->chromophore No chromophore->uv_vis No complex_mixture Complex Mixture? chromophore->complex_mixture Yes complex_mixture->hplc Yes complex_mixture->uv_vis No

References

A Comparative Guide to In-Silico and Docking Studies of 2-Amino-4-methylpyrimidine-5-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylpyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent inhibitors against a range of biological targets, particularly protein kinases implicated in cancer. This guide provides a comparative analysis of various analogs, summarizing their in-silico and in-vitro performance based on recent studies.

Data Presentation: A Comparative Look at Inhibitory Activities

The following table summarizes the biological activity of various pyrimidine-5-carbonitrile analogs against different cancer cell lines and protein kinases. These compounds have demonstrated potential as anti-proliferative agents, with some exhibiting greater efficacy than established drugs like Sorafenib and Doxorubicin in certain contexts.

Compound IDTargetCell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: VEGFR-2 Inhibitors
11eVEGFR-2-0.61Sorafenib0.19
HCT-1161.14Sorafenib>10
MCF-71.54Sorafenib3.98
12bVEGFR-2-0.53Sorafenib0.19
Series 2: COX-2 Inhibitors
3bCOX-2-SubmicromolarCelecoxibSubmicromolar
5bCOX-2-SubmicromolarCelecoxibSubmicromolar
5dCOX-2-SubmicromolarCelecoxibSubmicromolar
MCF-7NanomolarDoxorubicinNanomolar
A549NanomolarDoxorubicinNanomolar
A498NanomolarDoxorubicinNanomolar
HepG2NanomolarDoxorubicinNanomolar
Series 3: EGFR Inhibitors
10bEGFR-0.00829Erlotinib0.00283
HepG23.56Erlotinib0.87
A5495.85Erlotinib1.12
MCF-77.68Erlotinib5.27
Series 4: Dual EGFR/PI3K Inhibitors
7c-SNB-75 (CNS Cancer)< 0.01Doxorubicin-
OVAR-4 (Ovarian Cancer)0.64Doxorubicin-
Series 5: Dual PI3K/mTOR Inhibitors
12bmTOR-0.83Afinitor-
12dmTOR-2.85Afinitor-

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Experimental Protocols

The in-silico and biological evaluations of these pyrimidine analogs followed rigorous and well-defined protocols.

Molecular Docking Studies

Molecular docking simulations are pivotal in understanding the binding interactions between the synthesized compounds and their target proteins.

  • Software: Molecular Operating Environment (MOE) and Biovia Discovery Studio were commonly used for docking analysis and visualization.[1]

  • Protein Preparation: The crystal structures of the target proteins, such as VEGFR-2 (PDB ID: 1YWN) and EGFR (PDB ID: 1M17), were retrieved from the Protein Data Bank.[1][2] Standard preparation procedures, including the addition of hydrogen atoms, removal of water molecules, and energy minimization, were performed.

  • Ligand Preparation: The 3D structures of the pyrimidine analogs were built and optimized using molecular mechanics force fields to obtain low-energy conformations.

  • Docking Protocol: The prepared ligands were docked into the ATP-binding site of the respective kinases. The docking protocol was typically validated by redocking the co-crystallized native ligand to ensure the accuracy of the docking pose prediction. The binding free energies and interaction modes of the docked compounds were then analyzed.

In-Vitro Biological Assays
  • Antiproliferative Activity (MTT Assay): The cytotoxic effects of the compounds on various cancer cell lines, such as HCT-116 (colon), MCF-7 (breast), HepG2 (liver), A549 (lung), and SNB-75 (CNS), were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.

  • Kinase Inhibition Assays: The inhibitory activity of the compounds against specific kinases like VEGFR-2, EGFR, and mTOR was determined using enzyme-linked immunosorbent assays (ELISAs) or other established kinase assay kits.[1][2][3] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Cell Cycle Analysis: Flow cytometry was employed to investigate the effect of the compounds on the cell cycle progression of cancer cells.[1][4] Cells were treated with the compounds, stained with a fluorescent DNA-binding dye like propidium iodide, and analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assays: The induction of apoptosis was confirmed using techniques such as Annexin V-FITC/propidium iodide double staining followed by flow cytometry.[3][4] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Molecular Mechanisms and Workflows

In-Silico Drug Discovery Workflow

The following diagram illustrates the general workflow employed in the in-silico design and evaluation of the this compound analogs.

G cluster_0 Computational Design cluster_1 Synthesis & In-Vitro Testing cluster_2 Lead Optimization ligand_prep Ligand Preparation (Structure Drawing & Optimization) docking Molecular Docking (Binding Site Identification) ligand_prep->docking Docking protein_prep Protein Preparation (PDB Retrieval & Refinement) protein_prep->docking analysis Analysis of Interactions (Binding Energy & Pose) docking->analysis synthesis Chemical Synthesis of Analogs analysis->synthesis Promising Candidates bio_assays Biological Assays (IC50 Determination) synthesis->bio_assays sar Structure-Activity Relationship (SAR) bio_assays->sar lead_opt Lead Optimization (Iterative Design) sar->lead_opt lead_opt->ligand_prep Feedback Loop

Caption: A generalized workflow for in-silico drug design and development.

Targeted Signaling Pathways

Many of the studied pyrimidine-5-carbonitrile analogs target key signaling pathways that are frequently dysregulated in cancer. The diagram below depicts the inhibition of the VEGFR-2 and EGFR signaling cascades.

G cluster_vegfr VEGFR-2 Pathway cluster_egfr EGFR Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_v->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Analogs Inhibitor->VEGFR2 Inhibitor->EGFR

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by pyrimidine analogs.

References

Cross-Referencing Experimental Data with Published Literature for Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs with a wide array of biological activities.[1][2][3][4] This guide provides a comprehensive comparison of the performance of various pyrimidine derivatives, supported by experimental data from published literature. It aims to serve as a valuable resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics by offering a centralized repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity of Pyrimidine Derivatives

The following tables summarize the in vitro efficacy of various pyrimidine derivatives against common cancer cell lines and key enzyme targets. This data, collated from multiple studies, allows for a direct comparison of the potency of different structural analogs.

Anticancer Activity of Pyrimidine Derivatives

The antiproliferative activity of pyrimidine compounds has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented below. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Indazol-pyrimidine 4f1.629[3]
Indazol-pyrimidine 4i1.841[3]
Indazol-pyrimidine 4a2.958[3]
Pyrimidine-5-carbonitrile 10b7.68[2][5]
Indolyl-pyrimidine 4g5.1[6]
Pyrazolo[1,5‐a]pyrimidine 221.49 ± 1.59[7]
Pyrazolo[1,5‐a]pyrimidine 1122.68 ± 3.25[7]
Staurosporine (Reference)8.029[3]
5-FU (Reference)5.38 ± 0.24[6]
Erlotinib (Reference)6.65 ± 0.82[6]

Table 2: IC50 Values of Pyrimidine Derivatives against Lung Cancer Cell Lines (A549)

Compound/DerivativeIC50 (µM)Reference
Indazol-pyrimidine 4i2.305[3]
Indazol-pyrimidine 4a3.304[3]
Pyrimidine-5-carbonitrile 10b5.85[2][5]
Pyrazolo[3,4-d]pyrimidine 768.75[8]
Staurosporine (Reference)7.35[3]
Erlotinib (Reference)1.12[5]

Table 3: IC50 Values of Pyrimidine Derivatives against Liver Cancer Cell Lines (HepG2)

Compound/DerivativeIC50 (µM)Reference
Pyrimidine-5-carbonitrile 10b3.56[2][5]
Indolyl-pyrimidine 4g5.02[6]
5-FU (Reference)7.88 ± 0.2[6]
Erlotinib (Reference)7.49 ± 0.65[6]
Anti-inflammatory Activity of Pyrimidine Derivatives

Pyrimidine derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 4: IC50 Values of Pyrimidine Derivatives against COX-1 and COX-2

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Pyrimidine-pyridine hybrid 9d0.54[9]
Pyrimidine derivative L1>10074.6 ± 3.03[10]
Pyrimidine derivative L2>10076.8 ± 1.20[10]
Pyrimidine-pyridine hybrid 270.62[11]
Pyrimidine-pyridine hybrid 290.25[11]
Celecoxib (Reference)1.11[9][11]
Piroxicam (Reference)50.3 ± 2.4580.1 ± 1.54[10]
Meloxicam (Reference)62.5 ± 5.3276.4 ± 7.91[10]
Antiviral Activity of Pyrimidine Nucleoside Analogs

Certain pyrimidine nucleoside analogs have demonstrated potent antiviral activity, particularly against HIV and influenza viruses.

Table 5: EC50 Values of Pyrimidine Nucleoside Analogs

Compound/DerivativeVirusEC50 (µM)Reference
4′-CyanothymidineHIV0.002[12]
(+)-(2′R,4′R)-dioxolane cytidineHIV0.016[13]
1,2,3-triazolyl nucleoside analogue 2iInfluenza A (H1N1)57.5[14]
1,2,3-triazolyl nucleoside analogue 5iInfluenza A (H1N1)57.5[14]
1,2,3-triazolyl nucleoside analogue 11cInfluenza A (H1N1)57.5[14]
Ribavirin (Reference)TMV138.3 µg/mL[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines standard protocols for key assays used in the evaluation of pyrimidine derivatives.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[2][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified kinase enzyme (e.g., EGFR, COX-2)

  • Kinase-specific substrate

  • ATP

  • Pyrimidine derivatives (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[21]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection capability

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in DMSO.

  • Kinase Reaction: In a white, opaque 96-well plate, add the kinase, the test compound, and the assay buffer. Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[21]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts relevant to the study of pyrimidine derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Add_Kinase_Inhibitor Add Kinase and Pyrimidine Inhibitor to Plate Prepare_Reagents->Add_Kinase_Inhibitor Incubate_1 Incubate for Binding Add_Kinase_Inhibitor->Incubate_1 Initiate_Reaction Add Substrate/ATP Mixture Incubate_1->Initiate_Reaction Incubate_2 Incubate for Kinase Reaction Initiate_Reaction->Incubate_2 Detect_ADP Add ADP Detection Reagent Incubate_2->Detect_ADP Measure_Signal Measure Luminescence Detect_ADP->Measure_Signal Analyze_Data Calculate IC50 Value Measure_Signal->Analyze_Data End End Analyze_Data->End Pyrimidine_Inhibitor_Comparison Pyrimidine_Scaffold Pyrimidine Scaffold Kinase_Inhibitors Kinase Inhibitors Pyrimidine_Scaffold->Kinase_Inhibitors Specific_Inhibitors Specific Inhibitors Kinase_Inhibitors->Specific_Inhibitors Multi_Targeted_Inhibitors Multi-Targeted Inhibitors Kinase_Inhibitors->Multi_Targeted_Inhibitors EGFR_Inhibitors e.g., Osimertinib Specific_Inhibitors->EGFR_Inhibitors COX2_Inhibitors e.g., Selective Pyrimidines Specific_Inhibitors->COX2_Inhibitors VEGFR_Inhibitors e.g., Pazopanib (also targets other kinases) Multi_Targeted_Inhibitors->VEGFR_Inhibitors

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-4-methylpyrimidine-5-carbonitrile (CAS No. 698-29-3), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if dust or aerosols are generated.[1]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]

Disposal Protocol for this compound

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[4][5][6] Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Segregate this waste stream from other laboratory waste. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[7]

Step 2: Waste Collection and Storage

  • Collect solid waste in a designated, clearly labeled, and sealable container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from general laboratory traffic and incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

Step 3: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, prevent the further spread of the material.

  • For solid spills, carefully sweep up the material to avoid generating dust.[2][7] Alternatively, cover the spill with an inert absorbent material like sand or vermiculite.[8]

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Decontaminate and launder all protective clothing before reuse.[1]

Step 4: Empty Container Disposal

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing and allowing the container to dry, deface or remove the original label. The container may then be disposed of as non-hazardous waste, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_spill_response Spill Response start Start: Handling this compound wear_ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->wear_ppe waste_generated Waste Generated (Solid, Solution, Contaminated Items) wear_ppe->waste_generated spill Spill Occurs wear_ppe->spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_generated->collect_waste contain_spill Contain Spill spill->contain_spill store_waste Store in a Designated, Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End of Process contact_ehs->end Proper Disposal cleanup_spill Clean Up with Inert Material (e.g., Sand, Vermiculite) contain_spill->cleanup_spill cleanup_spill->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4-methylpyrimidine-5-carbonitrile was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other aminopyrimidine and nitrile derivatives, and general best practices for handling powdered chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Strict adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, compounds with analogous structures (aminopyrimidine and nitrile functionalities) may present significant hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical poses a risk of aerosolization, necessitating a cautious approach to handling.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[1]To prevent skin contact and absorption of the hazardous chemical.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[1][2]To protect the eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat should be worn at all times. For handling larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[1][2]To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.
Respiratory Protection If the handling process (e.g., weighing, transferring) is likely to generate dust, work should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1] If a fume hood is not available or its use is insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required. Consultation with your institution's EHS for respirator selection and fit-testing is essential.[3]To prevent the inhalation of airborne particles, which could be toxic.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

1. Preparation:

  • Before beginning any work, ensure that the work area is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Gather all necessary equipment, such as spatulas, weigh boats, and the reaction vessel, and place them inside the chemical fume hood.[1]

2. Handling:

  • When weighing the compound, use a tared weigh boat inside a ventilated enclosure or chemical fume hood to control dust.

  • Handle the container with care to avoid generating dust.[2]

  • Slowly and carefully transfer the weighed solid into the reaction vessel.

  • Add the desired solvent to dissolve or suspend the compound.

3. Cleanup:

  • Following the completion of the handling procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all contaminated waste as outlined in the disposal plan below.

  • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection.

  • Wash hands thoroughly with soap and water after removing PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup prep1 Clean Work Area prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Gather Materials in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Add Solvent handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Figure 1. Step-by-step workflow for handling this compound.

Disposal Plan

The proper disposal of chemical waste is fundamental to preventing environmental contamination and ensuring laboratory safety.[1] All waste contaminated with this compound must be treated as hazardous waste.

Disposal Protocols:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste.[1] These items must be collected in a designated, clearly labeled hazardous waste container.[4]

  • Unused Compound: Any excess or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash or down the drain.

  • Contaminated Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Ensure that incompatible waste streams are not mixed.[4]

  • Container Disposal: Empty containers that once held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.[5]

Disposal_Decision_Tree start Waste Generated q1 Is the waste contaminated with This compound? start->q1 solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) q1->solid_waste  Yes, Solid liquid_waste Contaminated Liquid Waste (Solutions, Rinsate) q1->liquid_waste  Yes, Liquid non_haz Non-Hazardous Waste (Follow standard lab procedures) q1->non_haz No collect_solid Collect in Designated Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Designated Hazardous Liquid Waste Container liquid_waste->collect_liquid

Figure 2. Decision tree for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methylpyrimidine-5-carbonitrile
Reactant of Route 2
2-Amino-4-methylpyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.